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  • Product: Fmoc-Aph(tBuCbm)-OH
  • CAS: 1998216-17-3

Core Science & Biosynthesis

Foundational

Fmoc-Aph(tBuCbm)-OH chemical structure and properties

Topic: Fmoc-Aph(tBuCbm)-OH Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Building Block for Urea-Modified Peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Aph(tBuCbm)-OH Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Building Block for Urea-Modified Peptide Therapeutics[1][2][3][4]

Executive Summary

Fmoc-Aph(tBuCbm)-OH (Fmoc-4-amino-phenylalanine(t-butyl-carbamoyl)-OH) is a specialized non-canonical amino acid derivative critical to the synthesis of GnRH antagonists, most notably Degarelix .

Its primary utility lies in its side-chain architecture: a tert-butyl-protected urea moiety . This design solves two notorious challenges in peptide chemistry:

  • Solubility: The bulky tert-butyl group disrupts intermolecular hydrogen bonding common to primary ureas, preventing on-resin aggregation.

  • Orthogonality: The side chain remains stable during Fmoc removal (basic conditions) but converts cleanly to the target carbamoyl (Cbm) group (primary urea) during final TFA cleavage.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

  • Common Name: Fmoc-D-4-Aph(tBuCbm)-OH[1][2]

  • CAS Number: 1433975-21-3 (D-isomer, typically used in Degarelix)

  • Molecular Formula: C₂₉H₃₁N₃O₅

  • Molecular Weight: 501.57 g/mol

Structural Deconstruction

The molecule consists of three functional domains designed for Solid Phase Peptide Synthesis (SPPS):

  • N-Terminus (Fmoc): Provides temporary base-labile protection.

  • Core Scaffold (Aph): A phenylalanine backbone modified at the para-position with an amine.

  • Side Chain (tBuCbm): The para-amine is functionalized as a tert-butyl urea . This is the "masked" form of the final ureido group.

ChemicalStructure cluster_properties Functional Properties Fmoc Fmoc Group (Base Labile) Backbone Phenylalanine Core (Aph Scaffold) Fmoc->Backbone N-alpha Protection Linker Urea Linkage (-NH-CO-NH-) Backbone->Linker Para-position tBu tert-Butyl Group (Acid Labile Mask) Linker->tBu Distal Nitrogen Stability Stable to 20% Piperidine Linker->Stability Solubility High Solubility in DMF (Disrupted H-bonding) tBu->Solubility

Figure 1: Structural decomposition of Fmoc-Aph(tBuCbm)-OH highlighting the functional roles of each moiety.

Physicochemical Properties

PropertySpecificationTechnical Insight
Appearance White to off-white powderYellowing may indicate Fmoc cleavage or oxidation.
Solubility Soluble in DMF, NMP, DMSOThe t-butyl group significantly enhances solubility compared to the free urea analog Fmoc-Aph(Cbm)-OH.
Melting Point > 150°C (Decomposes)High melting point reflects the rigid aromatic core.
Chiral Purity ≥ 99.5% (L or D)Critical for preventing diastereomeric impurities in the final API.
Moisture Content ≤ 1.0%Hydrophobic nature requires dry storage to prevent hydrolysis over time.

Mechanism of Action in SPPS

The strategic value of tBuCbm is its acid-labile masking . In the synthesis of peptides like Degarelix, the target residue is Aph(Cbm) (a primary urea). Direct incorporation of Fmoc-Aph(Cbm)-OH is possible but problematic due to low solubility and aggregation risks.

The tBuCbm Protocol:

  • Coupling: The bulky t-butyl group prevents the urea nitrogens from acting as nucleophiles or hydrogen bond donors, ensuring efficient coupling.

  • Fmoc Removal: The urea linkage is stable to piperidine.

  • Global Deprotection (TFA): The high acidity of the cleavage cocktail protonates the urea carbonyl, facilitating the ejection of the tert-butyl carbocation (

    
    ). This reveals the primary urea.
    
Reaction Pathway: tBuCbm → Cbm

ReactionMechanism Step1 Fmoc-Aph(tBuCbm)-Peptide-Resin (Protected Precursor) Step2 TFA Cleavage Cocktail (Acidic Conditions) Step1->Step2 Treatment Intermediate Protonation & t-Butyl Cation Release (tBu+ Scavenged by Silane/Water) Step2->Intermediate Mechanism Final H-Aph(Cbm)-Peptide-OH (Target Primary Urea) Intermediate->Final Conversion

Figure 2: Transformation of the tBuCbm protecting group into the target Carbamoyl (Cbm) moiety during acidic cleavage.[3]

Experimental Protocols

Handling and Storage
  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). For long-term storage, -20°C is recommended to prevent slow decarboxylation or hydrolysis.

  • Reconstitution: Dissolve in DMF just prior to use. If the solution appears cloudy, mild sonication is permissible, but avoid heating above 40°C to prevent Fmoc degradation.

SPPS Coupling Protocol

This residue is sterically demanding due to the t-butyl urea. Standard coupling times should be extended.

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation (0.1 mmol scale):

    • Amino Acid: 3.0 equivalents Fmoc-Aph(tBuCbm)-OH.

    • Activator: 3.0 equivalents DIC (Diisopropylcarbodiimide) / 3.0 equivalents Oxyma Pure.

    • Note: Avoid HBTU/HATU if possible to reduce risk of guanidinylation, though they are acceptable with base limitation (DIPEA < 2.0 eq).

  • Coupling Time: 60–120 minutes at Room Temperature.

    • Validation: Perform a Kaiser test. If positive (blue), recouple using HATU/HOAt.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

Cleavage & Deprotection (The Critical Step)

To ensure complete removal of the t-butyl group from the urea, a high concentration of TFA and scavengers is required.

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).

  • Time: 2 to 3 hours at Room Temperature.

  • Mechanism Check: The t-butyl cation is released.[4][5] TIS (Triisopropylsilane) is essential to scavenge this cation and prevent alkylation of Trp/Tyr residues or re-attachment to the urea.

Troubleshooting & Quality Control

Common Issues
IssueCauseSolution
Incomplete Coupling Steric hindrance of tBu group.Use double coupling or switch to DIC/Oxyma at 50°C (microwave assisted).
Hydantoin Formation Base-catalyzed cyclization (usually affects the adjacent residue, but Aph derivatives are susceptible).Minimize exposure to piperidine (use 20% piperidine w/ 0.1M HOBt).
Retention of tBu Insufficient acid strength or time.Ensure TFA is fresh and cleavage time is >2 hours.
Analytical Verification
  • HPLC: The tBu-protected peptide will have a significantly higher retention time than the deprotected (Cbm) peptide.

  • Mass Spectrometry:

    • Target Mass: [M+H]+ (Calculated for Aph(Cbm) peptide).

    • Impurity Check: Look for +56 Da peaks (indicating retained tBu group).

References

  • ChemicalBook. (2025). FMoc-D-4-Aph(tBu-CbM)-OH Properties and CAS 1433975-21-3.

  • BenchChem. (2025).[3][6][7] Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (Provides foundational protocols for tBu cleavage).

  • National Institutes of Health (NIH). (2023). Investigation of the GnRH antagonist degarelix isomerization in biological matrices. (Discusses Aph(Cbm) stability and hydantoin formation).

  • Google Patents. (2014).[1] US8828938B2 - Method for the manufacture of degarelix. (Details the use of Fmoc-Aph(tBuCbm)-OH in industrial synthesis).

  • Royal Society of Chemistry. (2021). Stabilization of the hindered urea bond through de-tert-butylation. (Mechanistic validation of acid-catalyzed tBu removal from ureas).

Sources

Exploratory

Fmoc-Aph(tBuCbm)-OH molecular weight and formula

This guide provides an in-depth technical analysis of Fmoc-Aph(tBuCbm)-OH , a critical amino acid derivative used in the synthesis of complex peptide therapeutics, most notably the GnRH antagonist Degarelix . Advanced Bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-Aph(tBuCbm)-OH , a critical amino acid derivative used in the synthesis of complex peptide therapeutics, most notably the GnRH antagonist Degarelix .

Advanced Building Block for Peptidomimetics and SPPS

Executive Summary

Fmoc-Aph(tBuCbm)-OH (Fmoc-4-(3-tert-butylureido)phenylalanine) is a highly specialized non-natural amino acid.[1] It serves as a protected precursor for the introduction of 4-aminophenylalanine (Aph) residues functionalized with urea moieties.

Its primary utility lies in Solid-Phase Peptide Synthesis (SPPS) , where the tert-butyl (tBu) group on the urea side chain acts as a crucial protecting group. This protection enhances solubility in organic solvents (DMF/DCM) and prevents the aggregation often associated with bare urea functionalities, while remaining cleavable under standard acidic global deprotection conditions (TFA). It is the key intermediate for the synthesis of Degarelix (Firmagon) , specifically for the incorporation of the D-isomer at position 6.

Chemical Identity & Specifications

The molecule combines the Fmoc N-terminal protecting group with a phenylalanine backbone modified at the para-position with a tert-butyl-protected urea.

Molecular Data
PropertySpecification
Chemical Name (S)-3-[4-(3-tert-butylureido)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Common Name Fmoc-Aph(tBuCbm)-OH
Molecular Formula C₂₉H₃₁N₃O₅
Molecular Weight 501.58 g/mol
CAS Number (L-form) 1998216-17-3
CAS Number (D-form) 1433975-21-3 (Key for Degarelix)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO; sparingly soluble in DCM
Structural Topology

The structure consists of three distinct functional domains:

  • N-α-Protection: The Fmoc group (base-labile), allowing for iterative SPPS cycles.

  • Core Scaffold: A Phenylalanine backbone providing the structural spacing.

  • Side Chain: A p-Amino group derivatized into a Urea linkage, protected by a bulky tert-butyl group.

ChemicalStructure Fmoc Fmoc Group (Base Labile) Backbone Phe Backbone (C-alpha) Fmoc->Backbone Amide Bond SideChain p-Phenylene Linker Backbone->SideChain C-beta Urea Urea Linkage (-NH-CO-NH-) SideChain->Urea Para-position ProtectingGroup tBu Group (Acid Labile) Urea->ProtectingGroup Distal N

Figure 1: Structural topology of Fmoc-Aph(tBuCbm)-OH showing the orthogonal protection strategy.

Synthesis & Handling Protocols

Storage and Stability[3]
  • Temperature: Store at -18°C or lower.

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent hydrolysis or carbamylation side reactions.

  • Shelf Life: 12-24 months if properly sealed.

Dissolution Protocol (for SPPS)

The hydrophobic tBu group improves solubility compared to the bare urea analog Fmoc-Aph(Cbm)-OH.

  • Solvent: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .

  • Concentration: Typically 0.2 – 0.5 M .

  • Additives: If aggregation is observed, add 1% Triton X-100 or use Chaotropic salts (LiCl) , though the tBu group usually negates this need.

Application in Solid-Phase Peptide Synthesis (SPPS)[3]

The "Smart Protection" Mechanism

In the synthesis of Degarelix, the side chain at position 6 requires a carbamoyl group (-CONH₂). Using Fmoc-D-Aph(Cbm)-OH (unprotected urea) can lead to:

  • Low Solubility: Urea groups induce strong intermolecular H-bonding, causing resin aggregation.

  • Side Reactions: The free urea nitrogen can act as a nucleophile during activation.

The Solution: The tBuCbm variant masks the urea protons and adds steric bulk, disrupting aggregation. The tBu group is then removed during the final global cleavage with TFA, revealing the desired primary urea.

Coupling Protocol
  • Reagents: DIC/HOBt or HBTU/DIEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Reaction Time: 60–120 minutes at Room Temperature.

  • Monitoring: Standard Kaiser test (ninhydrin) may be weak due to steric hindrance; Chloranil test is recommended for secondary amines, though this is a primary amine coupling.

Deprotection & Cleavage Workflow

The orthogonality of this molecule is central to its function.

  • Fmoc Removal (Cycle): 20% Piperidine in DMF.[2] The tBu-urea is stable to these basic conditions.

  • Global Cleavage (Final): High concentration TFA (Trifluoroacetic acid).

    • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

    • Mechanism: The acidic environment cleaves the tert-butyl group from the urea nitrogen via an S_N1 mechanism, releasing the isobutylene cation and generating the free carbamoyl (-NH-CO-NH₂) group.

SPPSWorkflow Start Resin-Peptide-NH2 Coupling Coupling: Fmoc-Aph(tBuCbm)-OH + HBTU/DIEA Start->Coupling Intermediate Resin-Peptide-Aph(tBuCbm)-Fmoc Coupling->Intermediate Amide Bond Formation FmocDeprotect Fmoc Removal: 20% Piperidine/DMF Intermediate->FmocDeprotect Elongation Further Chain Elongation FmocDeprotect->Elongation Free N-Terminus Cleavage Global Cleavage: 95% TFA Cocktail Elongation->Cleavage FinalProduct Final Peptide: Contains -Aph(Cbm)- (tBu Removed) Cleavage->FinalProduct Acidolysis of tBu

Figure 2: SPPS workflow showing the integration and transformation of the tBuCbm moiety.

Quality Control & Analytics

To ensure the integrity of the building block before synthesis:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water with 0.1% TFA.

    • Purity Target: >98.5% (Critical for GMP Degarelix synthesis).

    • Chiral Purity: Must be >99.5% ee (enantiomeric excess) to prevent D/L scrambling in the final drug.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 502.6 m/z .

    • Expected [M+Na]⁺: 524.6 m/z .

  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet (~1.3 ppm, 9H) and the Fmoc aromatic protons (7.3–7.9 ppm).

References

  • Google Patents. (2012). Method for the manufacture of Degarelix (EP2421887A1).
  • New Drug Approvals. (2012). Degarelix Synthesis and Impurity Profile. Retrieved from [Link]

Sources

Foundational

Advanced Synthesis &amp; SAR of GnRH Antagonists: Navigating Unnatural Amino Acids

Executive Summary The transition from native Gonadotropin-Releasing Hormone (GnRH) to clinically viable antagonists represents a triumph of peptide engineering. Native GnRH ( ) suffers from rapid proteolysis ( min) and l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from native Gonadotropin-Releasing Hormone (GnRH) to clinically viable antagonists represents a triumph of peptide engineering. Native GnRH (


) suffers from rapid proteolysis (

min) and lacks oral bioavailability. Early antagonists, while potent, were plagued by severe histamine release due to positively charged residues at positions 6 and 8.

This guide details the structural and synthetic strategies required to manufacture third-generation GnRH antagonists (specifically Degarelix ), focusing on the critical role of unnatural amino acids (UAAs). We analyze the specific incorporation of 4-aminophenylalanine (Aph) derivatives and hydrophobic D-amino acids , providing a self-validating protocol for overcoming the notorious "hydantoin rearrangement" during Solid Phase Peptide Synthesis (SPPS).

Part 1: Structural Activity Relationship (SAR) Matrix

The potency and safety of GnRH antagonists rely on precise modifications at three distinct domains of the decapeptide.

The Pharmacophore Evolution

The following table contrasts the native sequence with key antagonists, highlighting the shift from natural cationic residues to neutral, urea-based UAAs to mitigate histamine release.

PositionNative GnRHCetrorelix (2nd Gen)Degarelix (3rd Gen)Function / Rationale
1 pGluD-2Nal D-2Nal Binding Affinity: Large hydrophobic naphthyl group anchors the N-terminus.
2 HisD-4Cpa D-4Cpa Binding Affinity: Chlorinated phenyl ring enhances pi-stacking interactions.
3 TrpD-3Pal D-3Pal Binding Affinity: Pyridylalanine mimics Trp but alters electronic properties.
6 GlyD-Cit D-4Aph(Cbm) Stability & Turn: D-isomer induces

-turn; Urea moiety (Cbm/Cit) reduces basicity.
8 ArgArg4Aph(L-Hor) Safety (Histamine): Replacing Arg with neutral Aph(Hor) eliminates mast cell degranulation.
10 Gly-NH2D-Ala-NH2D-Ala-NH2Stability: Prevents post-proline cleavage.
  • D-2Nal: D-2-Naphthylalanine

  • D-4Cpa: D-4-Chlorophenylalanine

  • D-3Pal: D-3-Pyridylalanine[1]

  • Aph(Cbm): 4-[(aminocarbonyl)amino]-phenylalanine (Urea derivative)[1][2]

  • Aph(Hor): 4-[(dihydroorotyl)amino]-phenylalanine (Hydroorotyl derivative)[2][3]

SAR Visualization

The following diagram maps the functional roles of these UAAs within the antagonist architecture.

GnRH_SAR N_Term N-Terminus (Pos 1-3) Hydrophobic Cluster UAAs_N D-2Nal, D-4Cpa, D-3Pal (High Affinity Binding) N_Term->UAAs_N Substituted with Pos6 Position 6 Beta-Turn Inducer UAAs_6 D-4Aph(Cbm) (Structure + Low Basicity) Pos6->UAAs_6 Substituted with Pos8 Position 8 Histamine Trigger UAAs_8 4Aph(L-Hor) (Neutral Charge = Safety) Pos8->UAAs_8 Substituted with C_Term C-Terminus (Pos 10) Metabolic Shield D-Ala-NH2 D-Ala-NH2 C_Term->D-Ala-NH2 Capped with Receptor Docking Receptor Docking UAAs_N->Receptor Docking Proteolytic Stability Proteolytic Stability UAAs_6->Proteolytic Stability Reduced Histamine Release Reduced Histamine Release UAAs_8->Reduced Histamine Release

Caption: Functional mapping of Unnatural Amino Acids in 3rd Generation GnRH Antagonists. Note the critical role of Position 8 in safety.

Part 2: Technical Deep Dive – The Aph Scaffold

The inclusion of 4-aminophenylalanine (Aph) derivatives is the defining feature of Degarelix. However, these residues introduce significant synthetic complexity.

The Solubility Paradox

Degarelix is designed to form a depot gel upon subcutaneous injection, releasing the drug over 30 days. This property is driven by the hydrogen-bonding capability of the hydroorotyl (Hor) and carbamoyl (Cbm) side chains.[2]

  • In Vivo: Self-assembly into amyloid-like fibrils extends half-life.

  • In Synthesis: These same interactions cause on-resin aggregation, leading to incomplete coupling and difficult purification.

The Hydantoin Rearrangement (Critical Failure Mode)

The L-Hor moiety at Position 5 (in the fragment) or Position 8 (in the full sequence) is chemically fragile. Under standard SPPS conditions using Piperidine for Fmoc removal, the exocyclic imide ring of the hydroorotyl group undergoes a base-catalyzed rearrangement.[2]

  • Mechanism: Nucleophilic attack by the backbone amide nitrogen on the Hor side chain.

  • Result: Formation of a Hydantoin impurity (

    
     or isomeric shift).
    
  • Impact: This impurity is often inseparable by standard HPLC, necessitating a revised synthetic strategy.

Part 3: Advanced SPPS Protocol for Degarelix

To synthesize Degarelix with high purity (>98.5%) and avoid the hydantoin shift, we utilize a "Precursor Reduction" strategy . Instead of coupling the unstable Fmoc-Aph(L-Hor)-OH directly, we introduce a stable precursor (p-Nitrophenylalanine) and construct the sensitive moiety on-resin.

Protocol: The p-Nitro-Phe Route

Reagents Required:

  • Resin: Rink Amide MBHA (Loading 0.4–0.6 mmol/g)

  • Precursor UAA: Fmoc-Phe(4-NO

    
    )-OH  (Fmoc-4-nitro-phenylalanine)
    
  • Reducing Agent: SnCl

    
     / DMF or Dithionite
    
  • Acylating Agent: L-Dihydroorotic acid

Step-by-Step Methodology:

  • Chain Assembly (Pos 10 to 6):

    • Couple residues 10 through 6 using standard Fmoc/tBu chemistry.

    • Note: Use D-4Aph(tBu-Cbm) at Position 6 to protect the urea function.

  • Introduction of Precursor (Pos 8 equivalent):

    • At the position corresponding to Aph(Hor), couple Fmoc-Phe(4-NO

      
      )-OH .
      
    • Why? The nitro group is inert to piperidine. No rearrangement can occur during subsequent chain elongation.

  • Complete Chain Elongation:

    • Finish coupling residues up to the N-terminus (D-2Nal).

    • Perform final Fmoc deprotection and N-terminal acetylation.

  • On-Resin Reduction:

    • Treat the resin-bound peptide with SnCl

      
       (2M) in DMF  with a trace of phenol (5%) for 2 hours at room temperature.
      
    • Validation: Kaiser test will turn positive (blue) as the aromatic -NO

      
       converts to -NH
      
      
      
      (aniline).
  • On-Resin Acylation (The "Hor" Construction):

    • Activate L-Dihydroorotic acid (3 eq) with DIC/HOAt.

    • React with the reduced resin-bound peptide for 4–6 hours.

    • Result: Formation of the Aph(L-Hor) residue after all base treatments are finished.

  • Cleavage:

    • Cleave with TFA/H

      
      O/TIS (95:2.5:2.5). The tBu protection on the Cbm group (Pos 6) is removed simultaneously.
      
Workflow Visualization

SPPS_Protocol cluster_safety Critical Control Point Start Start: Rink Amide Resin Step1 Coupling Pos 10-9 (Standard SPPS) Start->Step1 Step2 Couple Pos 8 Precursor: Fmoc-Phe(4-NO2)-OH Step1->Step2 Step3 Elongate to N-Terminus (Pos 7-1) Step2->Step3 Step4 Final Fmoc Removal & Acetylation Step3->Step4 Decision Is Sequence Complete? Step4->Decision Step5 On-Resin Reduction (-NO2 -> -NH2) Reagent: SnCl2/DMF Decision->Step5 Yes Step6 On-Resin Acylation (+ L-Dihydroorotic Acid) Step5->Step6 Step7 TFA Cleavage & Global Deprotection Step6->Step7

Caption: The "Nitro-Precursor" strategy avoids base-catalyzed degradation of the Hor moiety.

Part 4: Quality Control & Validation

HPLC Profile & Impurity Markers

When analyzing the crude product, researchers must look for specific markers that indicate synthesis failure.

  • Main Peak: Degarelix (Retention time ~22 min on C18, Gradient 20-50% ACN).

  • Impurity A (Hydantoin): If the direct coupling method was used with Piperidine, a peak at RRT 1.05–1.10 will appear. This is the hydantoin isomer.[2]

  • Impurity B (Des-Cbm): If the tBu protection on the Pos 6 urea was insufficient, acid hydrolysis during cleavage may result in a loss of the carbamoyl group (-43 Da).

Solubility Handling

Due to the aggregation propensity (gel formation):

  • Dissolution: Dissolve crude peptide in 30% Acetic Acid rather than pure water or weak buffers.

  • Column: Use heated columns (40°C–50°C) during preparative HPLC to disrupt intermolecular H-bonds and improve peak shape.

References

  • Fmoc-Based Synthesis of Degarelix: Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Organic Process Research & Development. Link

  • SAR of GnRH Antagonists: Structure-Activity Relationships of Gonadotropin-Releasing Hormone Antagonists. Journal of Medicinal Chemistry. Link

  • Histamine Release Mechanisms: Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix.[4][5] British Journal of Pharmacology. Link

  • Aggregation Studies: Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR. Molecular Pharmaceutics. Link

Sources

Exploratory

Fmoc-Aph(tBuCbm)-OH synonyms and IUPAC name

The following technical guide details the chemical identity, synthesis utility, and application protocols for Fmoc-Aph(tBuCbm)-OH , a critical non-canonical amino acid derivative used in the synthesis of complex peptide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis utility, and application protocols for Fmoc-Aph(tBuCbm)-OH , a critical non-canonical amino acid derivative used in the synthesis of complex peptide therapeutics.

Advanced Building Block for GnRH Antagonist Synthesis

Executive Summary

Fmoc-Aph(tBuCbm)-OH is a highly specialized amino acid derivative primarily employed in the solid-phase peptide synthesis (SPPS) of Gonadotropin-Releasing Hormone (GnRH) antagonists, most notably Degarelix .

Chemically, it is the Fmoc -protected form of 4-aminophenylalanine (Aph), where the side-chain aniline nitrogen is modified with a tert-butylcarbamoyl (tBuCbm) group. This "tBuCbm" moiety serves a dual purpose: it acts as a precursor to the ureido (


) functionality found in the final drug substance, while the bulky tert-butyl group disrupts inter-chain hydrogen bonding, significantly improving solubility and coupling efficiency during peptide assembly.

Chemical Identity & Nomenclature[1][2][3]

IUPAC Name

The rigorous IUPAC designation for the D-isomer (the pharmaceutically relevant form) is: (2R)-3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid [1]

Alternatively, it is often described using urea nomenclature: (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid

Synonyms and Identifiers
  • Common Name: Fmoc-D-Aph(tBuCbm)-OH

  • Catalog Name: Fmoc-D-4-(3-tert-butylureido)phenylalanine[1]

  • Abbreviation: Fmoc-D-4-Aph(tBu-Cbm)-OH

  • CAS Number: 1433975-21-3 (D-isomer); 1998216-17-3 (L-isomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 501.58 g/mol

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the Fmoc protecting group and the acid-labile tBuCbm side chain.[2]

ChemicalStructure Figure 1: Structural Decomposition of Fmoc-Aph(tBuCbm)-OH Fmoc Fmoc Group (N-alpha Protection) Backbone Phenylalanine Core (D-Configuration) Fmoc->Backbone Amide Bond Urea Urea Linkage (-NH-CO-NH-) Backbone->Urea Para-Amino tBu tert-Butyl Group (Solubility/Protection) Urea->tBu N-Terminus

[6]

Technical Rationale: Why tBuCbm?

In the synthesis of Degarelix, the residue at position 6 is D-4-Aph(Cbm) , which contains a primary urea side chain (


). While one could theoretically use Fmoc-D-Aph(Cbm)-OH , this unsubstituted urea presents significant synthetic challenges:
  • Aggregation: Primary ureas are strong hydrogen bond donors/acceptors, leading to on-resin aggregation and incomplete coupling (deletion sequences).

  • Solubility: The unsubstituted derivative has poor solubility in standard SPPS solvents (DMF/NMP).

  • Side Reactions: The free urea can dehydrate to form cyanamides or cyclize under activation conditions.

The Solution: The tBuCbm strategy masks one of the urea protons with a bulky tert-butyl group.

  • Steric Hindrance: The tBu group prevents the formation of beta-sheet-like aggregates on the resin.

  • Acid Lability: The tert-butyl group is cleaved during the final global deprotection (TFA cocktail), converting the tBuCbm group back into the desired Cbm (primary urea) functionality seamlessly.

Experimental Protocols

Solubility and Handling
  • Solvent: Dissolve in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Concentration: 0.2 M to 0.5 M solutions are stable.

  • Activation: Compatible with standard coupling reagents (DIC/HOBt, HBTU/DIEA, or HATU/DIEA).

  • Storage: Store at +2°C to +8°C, desiccated.

Solid-Phase Coupling Protocol

This protocol assumes a standard Fmoc SPPS cycle on Rink Amide resin.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[3] Wash with DMF (5x).

  • Activation:

    • Weigh Fmoc-D-Aph(tBuCbm)-OH (3.0 equivalents relative to resin loading).

    • Add HATU (2.9 equivalents).

    • Dissolve in minimal DMF.

    • Add DIEA (6.0 equivalents) immediately prior to addition to the reaction vessel.

  • Coupling:

    • Add activated amino acid solution to the resin.[2]

    • Agitate at room temperature for 60–120 minutes.

    • Note: Due to the bulky side chain, double coupling is recommended for high-purity requirements.

  • Monitoring: Verify coupling completeness using the Kaiser Test (ninhydrin) or Chloranil Test.

  • Washing: Drain and wash resin with DMF (4x) and DCM (3x).

Global Cleavage & Deprotection (The Critical Step)

This step removes the resin linker, the N-terminal Fmoc (if not removed), and the side-chain tBu group , generating the native urea.

Reagent Cocktail:

  • Trifluoroacetic acid (TFA): 90%

  • Triisopropylsilane (TIPS): 2.5%

  • Water (

    
    ): 2.5%
    
  • Dithiothreitol (DTT): 5% (if Methionine/Cysteine present, otherwise use DCM or Phenol).

Procedure:

  • Suspend the dried peptide-resin in the cleavage cocktail (10 mL per gram of resin).

  • Agitate for 3 to 4 hours at room temperature.

    • Expert Insight: The removal of N-alkyl groups from ureas is slower than standard Boc removal. Do not shorten this time.

  • Precipitate the filtrate in cold diethyl ether to recover the crude peptide.

  • The tBuCbm group is now converted to Cbm (

    
    ).
    

Mechanism of Action & Workflow

The following diagram illustrates the transformation of the residue during the synthesis of Degarelix.

SynthesisWorkflow Figure 2: Transformation of tBuCbm to Cbm during SPPS Start Fmoc-D-Aph(tBuCbm)-OH (Building Block) Coupling SPPS Coupling (HATU/DIEA) Start->Coupling Activation ResinBound Peptide-Resin Intermediate (Protected tBu-Urea) Coupling->ResinBound Peptide Bond Formation Cleavage TFA Cleavage Cocktail (Acidolysis) ResinBound->Cleavage Global Deprotection FinalProduct Native Peptide Residue (D-Aph(Cbm) / Urea) Cleavage->FinalProduct - tBu Cation

Quantitative Data: Specifications

PropertySpecificationNotes
Purity (HPLC)

Critical for GMP manufacturing of Degarelix.
Chiral Purity

ee
D-isomer purity is vital to prevent diastereomer formation.
Appearance White to Off-white powderYellowing indicates potential oxidation of the aniline core.
Solubility Clear in DMF (

)
Turbidity suggests polymerization or hydrolysis.
Water Content

Excess water hydrolyzes active esters.

References

  • Google Patents. (2012). Solid-phase synthesis method of degarelix (CN102329373B).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019927, Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

  • Bachem. (n.d.). Technical Note: Handling of Urea-type Protecting Groups in SPPS. (General Reference for tBu removal mechanism).
  • European Patent Office. (2012). Method for the manufacture of degarelix (EP2421887).[3] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Degarelix using Fmoc-D-4-Aph(tBu-Cbm)-OH

This is a comprehensive Application Note and Protocol for the synthesis of Degarelix, specifically focusing on the utilization of the Fmoc-D-4-Aph(tBu-Cbm)-OH building block. Abstract Degarelix (Firmagon®) is a complex d...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of Degarelix, specifically focusing on the utilization of the Fmoc-D-4-Aph(tBu-Cbm)-OH building block.

Abstract

Degarelix (Firmagon®) is a complex decapeptide GnRH antagonist containing seven unnatural amino acids.[1] The industrial-scale synthesis is historically challenged by two critical factors: the instability of the L-hydroorotyl (Hor) moiety at position 5 under basic conditions, and the poor solubility/reactivity of the carbamoyl (Cbm) moiety at position 6. This guide details an optimized Solid-Phase Peptide Synthesis (SPPS) protocol utilizing the specialized building block Fmoc-D-4-Aph(tBu-Cbm)-OH . This derivative incorporates a tert-butyl protection on the urea side chain, significantly improving solubility and preventing aggregation during chain assembly. Crucially, this protocol defines the thermal acidic cleavage conditions required to remove the stable N-tBu group, a process parameter often overlooked in standard Fmoc workflows.

Introduction

The Molecule

Degarelix is a third-generation GnRH antagonist used for the treatment of advanced prostate cancer.[1][2] Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2[3][4]

The Challenge: Position 6

The residue at Position 6 is D-4-aminophenylalanine with a carbamoyl (urea) side chain (D-4Aph(Cbm)).

  • Standard Method: Using unprotected Fmoc-D-4Aph(Cbm)-OH often leads to hydrogen-bond-mediated aggregation on-resin, resulting in incomplete coupling (deletion sequences) and low crude purity.

  • The Solution: Fmoc-D-4-Aph(tBu-Cbm)-OH (CAS: 1433975-21-3). The bulky tert-butyl group on the urea nitrogen disrupts intermolecular H-bonding, enhancing solubility in DMF and coupling efficiency.

The Critical Process Parameter (CPP)

Unlike standard t-butyl ethers (Ser/Thr) or esters (Asp/Glu) which cleave rapidly in TFA, the urea-linked t-butyl group in Aph(tBu-Cbm) is highly stable. Standard room-temperature cleavage will yield the [tBu-Cbm]-Degarelix impurity (+56 Da). Elevated temperature cleavage (45°C) is mandatory for quantitative deprotection.

Materials & Equipment

Reagents
ReagentSpecificationRole
Resin Rink Amide MBHA (Loading: 0.4–0.6 mmol/g)C-terminal amide generation.
Pos 6 Building Block Fmoc-D-4-Aph(tBu-Cbm)-OH Key reagent for solubility & purity.
Pos 5 Building Block Fmoc-4Aph(L-Hor)-OH Note: Base sensitive.
Coupling Agents DIC / Oxyma Pure (preferred) or HBTU/DIEAEfficient activation.
Deprotection Base 20% Piperidine in DMF + 0.1M HOBt HOBt suppresses aspartimide/hydantoin formation.
Cleavage Cocktail TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.[4]5)High acidity for tBu removal.
Equipment
  • Automated Peptide Synthesizer (Microwave optional but recommended for hydrophobic residues).

  • Temperature-controlled cleavage station (Heating block capable of 45°C).

  • Preparative HPLC (C18 column).[4]

Chemical Strategy & Workflow

The synthesis proceeds C-to-N terminal. The critical strategic decision is the handling of the Hor residue (Pos 5) and the tBu-Cbm residue (Pos 6).

Logical Flowchart (Graphviz)

DegarelixSynthesis cluster_legend Legend Start Resin Preparation Rink Amide MBHA (Swell in DMF) Cycle1 Elongation: AA 10-7 (D-Ala, Pro, ILys, Leu) Standard Fmoc Cycles Start->Cycle1 CouplePos6 CRITICAL STEP: Position 6 Couple Fmoc-D-4-Aph(tBu-Cbm)-OH (High Solubility, No Aggregation) Cycle1->CouplePos6 CouplePos5 CRITICAL STEP: Position 5 Couple Fmoc-4Aph(L-Hor)-OH (Potential Instability) CouplePos6->CouplePos5 CycleEnd Elongation: AA 4-1 (Ser, D-3Pal, D-4Cpa, D-2Nal) *Use Optimized Deprotection* CouplePos5->CycleEnd Warning: Hor sensitive to Base Acetylation N-Terminal Acetylation (Ac2O / Pyridine) CycleEnd->Acetylation Cleavage Global Deprotection & Cleavage TFA / TIS / H2O / EDT **45°C for 2 Hours** Acetylation->Cleavage Removes tBu from Urea Purification Prep HPLC Purification Isolate Degarelix Cleavage->Purification key Green: Advantage of tBu-Cbm Yellow: Risk of Hor-Hydantoin Red: Mandatory Heat Step

Caption: Workflow for Degarelix synthesis highlighting the specific insertion of the tBu-Cbm residue and the mandatory thermal cleavage step.

Detailed Experimental Protocol

Resin Loading & Preparation
  • Weigh Rink Amide MBHA resin (0.5 mmol scale).

  • Swell in DCM (20 min) followed by DMF (20 min).

  • Perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

Chain Assembly (Residues 10 to 7)
  • Coupling: Use 3-4 eq. of Fmoc-AA, 3-4 eq. HBTU, and 6-8 eq. DIEA in DMF. Reaction time: 45–60 min at RT.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Sequence: D-Ala(10) → Pro(9) → ILys(Boc)(8) → Leu(7).

Coupling Position 6: Fmoc-D-4-Aph(tBu-Cbm)-OH
  • Rationale: The t-butyl group prevents urea self-association.

  • Protocol:

    • Dissolve Fmoc-D-4-Aph(tBu-Cbm)-OH (3 eq.) in DMF.

    • Add Oxyma Pure (3 eq.) and DIC (3 eq.). Note: DIC/Oxyma is superior to HBTU for hindered ureas.

    • Couple for 90 minutes at RT.

    • Kaiser Test: Verify completion. Double couple if necessary (rarely needed with tBu protection).

Coupling Position 5: Fmoc-4Aph(L-Hor)-OH
  • Protocol: Couple standardly using DIC/Oxyma or HBTU/DIEA.

  • CRITICAL WARNING: Once the Hor (Hydroorotyl) group is installed, it is susceptible to base-catalyzed rearrangement to Hydantoin during subsequent Fmoc removal steps.

Elongation (Residues 4 to 1) with "Hor-Safe" Conditions

To protect the Hor moiety at Pos 5 during the coupling of residues 4, 3, 2, and 1:

  • Modified Deprotection Cocktail: Use 20% Piperidine + 0.1 M HOBt in DMF. The HOBt acts as an acidic buffer to reduce the effective pH and suppress ring rearrangement.

  • Shortened Contact Time: Reduce deprotection cycles to 2 x 5 minutes .

  • Wash Thoroughly: Ensure complete removal of piperidine immediately after deprotection.

N-Terminal Acetylation
  • After coupling D-2Nal(1) and removing the final Fmoc.

  • Treat resin with Acetic Anhydride / Pyridine / DMF (1:2:7) for 20 minutes.

  • Wash DCM (5x), MeOH (3x), Ether (3x). Dry resin under vacuum.[5]

Global Cleavage & Deprotection (Thermal)

This is the most distinct step when using the tBu-Cbm building block.

  • Cocktail: Prepare TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.5).

  • Procedure:

    • Add cocktail to dry resin (10 mL per gram resin).

    • HEAT the reaction vessel to 45°C.

    • Stir gently for 2 hours .

    • Note: Room temperature cleavage will leave the t-butyl group attached to the urea, resulting in a +56 Da mass shift impurity.

  • Work-up:

    • Cool to RT. Filter resin.[6][7]

    • Precipitate filtrate in cold Diethyl Ether (-20°C).

    • Centrifuge, wash pellet 3x with ether.[8]

Analytical Controls & Troubleshooting

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase: A: 0.1% TFA in H2O; B: 0.1% TFA in MeCN.[8]

  • Gradient: 20% B to 50% B over 30 min.

Mass Spectrometry (ESI-MS)
  • Target Mass: Degarelix (Free Base) MW = 1632.8 Da .

  • Key Impurities to Monitor:

ImpurityMass ShiftCauseSolution
tBu-Degarelix +56 Da Incomplete cleavage of tBu from Cbm urea.Increase cleavage temperature (45°C) or time.
Hydantoin -18 Da (approx)Rearrangement of Hor (Pos 5) by base.Use HOBt in Piperidine; shorten deprotection times.
Des-Cbm -43 DaInstability of urea linkage (rare).Avoid excessive heating (>50°C).

References

  • Patent WO2011066386A1 . Process for production of degarelix. (Describes the thermal cleavage requirement for tBu-Cbm derivatives). Link

  • Zhang, H., et al. (2019). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Organic Process Research & Development. (Discusses Hor-Hydantoin rearrangement). Link

  • ChemicalBook . Fmoc-D-4-Aph(tBu-Cbm)-OH Product Specifications. Link

  • BenchChem . Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. Link

Sources

Application

Mastering the Challenge: Optimized Coupling of Sterically Hindered Fmoc-Aph Amino Acids in SPPS

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist Abstract Incorporating bulky, non-canonical amino acids such...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Abstract

Incorporating bulky, non-canonical amino acids such as Fmoc-4-aminophenylalanine (Fmoc-Aph) and its derivatives is a critical strategy in modern peptide-based drug discovery for modulating pharmacological properties. However, the significant steric hindrance posed by the Aph side chain presents a formidable challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete acylation, low yields, and sequence-truncation impurities. This guide provides an in-depth analysis of the mechanistic challenges and offers field-proven, optimized protocols to ensure the efficient and successful coupling of bulky Fmoc-Aph residues. We will explore the rationale behind selecting high-reactivity coupling reagents, appropriate bases to mitigate epimerization, and robust quality control steps to validate each stage of the synthesis.

The Fundamental Challenge: Steric Hindrance and Its Consequences

In Fmoc-based SPPS, peptide bond formation is a nucleophilic substitution reaction where the deprotected N-terminal amine of the resin-bound peptide attacks an activated carboxylic acid of the incoming Fmoc-amino acid. The success of this reaction is governed by the accessibility of these two reactive centers.

The bulky nature of the aminophenylalanine side chain creates a significant steric shield around the carboxyl group of the incoming amino acid. This hindrance has two primary negative consequences:

  • Slow Reaction Kinetics: The steric bulk physically impedes the approach of the resin-bound amine to the activated carboxyl group, drastically slowing the rate of amide bond formation. Standard coupling conditions that are sufficient for smaller amino acids may prove inadequate, resulting in incomplete reactions within a typical timeframe.[1][2]

  • Increased Risk of Epimerization: To overcome slow kinetics, chemists may be tempted to use more aggressive conditions (e.g., stronger bases, longer activation times). However, the α-proton of an activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical integrity (epimerization).[3][4][5] This risk is magnified for hindered residues where the desired coupling reaction is slow, allowing more time for the epimerization side reaction to occur.[3]

Strategic Solutions: Optimizing Reagents and Conditions

Overcoming the challenge of steric hindrance requires a multi-faceted approach, focusing on maximizing coupling efficiency while simultaneously suppressing side reactions.

The Decisive Role of the Coupling Reagent

The choice of coupling reagent is paramount. The goal is to form a highly reactive active-ester intermediate that can rapidly acylate the N-terminal amine, even under sterically demanding conditions. Modern uronium/aminium salt reagents are the gold standard for this purpose.

The key difference lies in the nature of the active ester formed. Reagents like HATU and HCTU are based on 7-aza-1-hydroxybenzotriazole (HOAt) and 6-chloro-HOBt, respectively. The electron-withdrawing nature of the azabenzotriazole and chlorobenzotriazole rings makes the resulting active esters significantly more reactive and better leaving groups than the standard HOBt-based esters formed by older reagents like HBTU.[6][7][8]

Coupling ReagentActive Ester TypeRelative Reactivity & Performance for Hindered ResiduesRisk of Side Reactions
HATU OAt-esterVery High. The reagent of choice for difficult couplings. Reacts faster with less epimerization than HBTU.[6][8][9]Low. Guanidinylation possible if not pre-activated.[4][8]
HCTU / COMU 6-Cl-OBt / Oxyma esterHigh. Excellent efficiency, often comparable to HATU and more cost-effective.[1][7]Low. Considered a very safe and effective modern reagent.[1]
HBTU / PyBOP OBt-esterModerate. Often insufficient for very hindered residues, leading to incomplete coupling.[1][10]Higher risk of epimerization compared to HATU due to slower coupling rates.[6]
DCC / DIC O-acylisoureaLow. Largely inefficient for hindered couplings and prone to side reactions.[1]High risk of racemization and formation of insoluble urea byproducts.[11]

Recommendation: For bulky Fmoc-Aph amino acids, HATU is the preferred coupling reagent due to its superior reactivity, which directly translates to faster kinetics and higher yields.[6][8]

Base Selection: The Guardian of Chirality

The base used during coupling serves to neutralize the protonated N-terminal amine and facilitate the reaction. However, it is also the primary culprit in base-mediated epimerization.[5] Therefore, the ideal base must be sufficiently strong to deprotonate the amine but too sterically hindered to abstract the α-proton from the activated amino acid.

  • Recommended Bases: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine . Their bulky alkyl groups effectively prevent them from acting as a nucleophile or abstracting the sensitive α-proton.[12][13]

  • Bases to Avoid: Less hindered tertiary amines like Triethylamine (TEA) should be avoided as they can increase the rate of urethane formation and other side reactions.[14] Secondary amines like piperidine are used for Fmoc deprotection and must be thoroughly washed away before the coupling step, as they will cap the growing peptide chain.

The Solvent Environment: Enabling the Reaction

Effective solvation is critical for the success of any SPPS step.[15][16] The solvent must swell the resin matrix and solvate the growing peptide chains to ensure that reactive sites are accessible.

  • Standard Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for SPPS.[15][17] It is critical to use high-quality, amine-free DMF, as dimethylamine impurities can cause premature Fmoc-deprotection.[15][18]

  • Difficult Sequences: For sequences prone to aggregation, solvent mixtures or "magic mixtures" such as DCM/DMF/NMP (1:1:1) can be beneficial by improving solvation properties.[1][18]

Validated Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

Reagent Preparation
  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Coupling Stock Solutions:

    • Fmoc-Aph-OH: 0.5 M solution in DMF.

    • HATU: 0.5 M solution in DMF.

    • DIEA: 2 M solution in NMP or DMF.

Protocol 1: High-Efficiency Single Coupling with HATU

This should be the primary approach for coupling Fmoc-Aph amino acids.

  • Fmoc Deprotection: After coupling the previous amino acid, treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes.[19]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. Perform a wash cycle of 5 x DMF, ensuring the resin is fully resuspended each time.

  • Pre-activation: In a separate vessel, combine the following:

    • Fmoc-Aph-OH (4 eq., 0.4 mmol, 800 µL of 0.5 M stock)

    • HATU (3.9 eq., 0.39 mmol, 780 µL of 0.5 M stock)

    • DIEA (8 eq., 0.8 mmol, 400 µL of 2 M stock) Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1] The solution may change color.

  • Coupling: Add the pre-activated solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, this time can be extended up to 4 hours or overnight.[20]

  • Washing: Drain the coupling solution and wash the resin thoroughly with 5 x DMF.

  • Quality Control: Perform a Kaiser test on a small sample of beads (see Section 4).

Protocol 2: The "Double Coupling" Strategy

If the Kaiser test after Protocol 1 is positive (blue beads), indicating incomplete coupling, an immediate second coupling is required.[20][21]

  • Do NOT Deprotect: The N-terminal amines are already free.

  • Wash: Wash the resin 3x with DMF to remove byproducts from the first coupling.

  • Repeat Coupling: Prepare a fresh batch of activated Fmoc-Aph-OH as described in Protocol 1 (steps 3.3 and 3.4) and add it to the resin.

  • React & Wash: Allow the second coupling to proceed for 1-2 hours, then wash the resin thoroughly with 5 x DMF.

  • Re-test: Perform a second Kaiser test. If it is now negative (yellow/colorless), proceed to the deprotection step for the next cycle. If it remains positive, proceed to Capping.

Protocol 3: Capping Unreacted Amines

If double coupling fails, it is crucial to permanently block the unreacted amines to prevent the formation of deletion peptide impurities in the final product.[22]

  • Wash: Wash the resin 3x with DMF.

  • Capping Solution: Prepare a solution of Acetic Anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v).

  • React: Add the capping solution to the resin and agitate for 30 minutes.

  • Wash: Wash the resin thoroughly with 5 x DMF to remove all capping reagents. The acetylated (capped) amines will no longer be reactive. You can now proceed to the deprotection step for the next cycle.

Visualization of Mechanisms and Workflows

HATU-Mediated Coupling Mechanism

The diagram below illustrates the activation of the Fmoc-Aph amino acid by HATU to form a highly reactive OAt-ester, which is then readily attacked by the peptide's N-terminal amine. The steric bulk of the Aph side chain (represented by 'R') hinders this final step.

HATU_Mechanism Fmoc_AA Fmoc-Aph-COOH Active_Ester Highly Reactive Fmoc-Aph-OAt Ester Fmoc_AA->Active_Ester Activation HATU HATU + DIEA HATU->Active_Ester Coupled_Peptide Fmoc-Aph-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack Hindrance Steric Hindrance from Aph side-chain Hindrance->Peptide_Resin

Caption: HATU activation and subsequent peptide bond formation.

SPPS Workflow for a Difficult Coupling

This workflow outlines the decision-making process for a single amino acid coupling cycle, incorporating quality control checks.

SPPS_Workflow start_node Start: N-Terminal Deprotected Peptide-Resin coupling Perform Coupling (Protocol 1) start_node->coupling process_node process_node decision_node decision_node end_node end_node fail_node fail_node wash1 Wash with DMF coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test decision Kaiser Test Positive? kaiser_test->decision double_couple Double Couple (Protocol 2) decision->double_couple Yes (Blue) proceed Proceed to Next Cycle's Deprotection Step decision->proceed No (Yellow) wash2 Wash with DMF double_couple->wash2 kaiser_test2 Perform Kaiser Test wash2->kaiser_test2 decision2 Still Positive? kaiser_test2->decision2 capping Cap Unreacted Amines (Protocol 3) decision2->capping Yes (Blue) decision2->proceed No (Yellow) capping->proceed

Caption: Decision workflow for coupling sterically hindered residues.

Quality Control: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[21][22][23] It is an indispensable tool for monitoring coupling reaction completion.

  • Principle: Ninhydrin reacts with primary amines to produce an intense blue compound (Ruhemann's purple).[21] If the coupling is complete, there are no primary amines left (except for the side chain of Lys, etc.), and the test is negative.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Coupling is incomplete.[21][23]

    • Yellow/Colorless Beads & Solution: Negative result. Coupling is complete.[23]

Kaiser Test Protocol
  • Take a small sample of resin beads (~5-10 mg) in a small glass test tube after the coupling and washing steps.

  • Wash the sample beads 2x with ethanol and 2x with DCM to ensure they are dry.

  • Add 2-3 drops of each of the three Kaiser test solutions (A: Phenol in ethanol, B: KCN in pyridine, C: Ninhydrin in ethanol).

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Kaiser test is positive after first coupling. 1. Insufficient reaction time due to steric hindrance. 2. Inefficient coupling reagent.1. Perform an immediate "double coupling" (Protocol 2). 2. Ensure a high-reactivity reagent like HATU is being used.
Kaiser test is still positive after double coupling. 1. Extreme steric hindrance or peptide aggregation on the resin. 2. Poor resin swelling or chain solvation.1. Cap the remaining free amines (Protocol 3) to prevent deletion sequences. 2. Consider switching solvent to NMP or a "magic mixture".[18]
Low final peptide yield or purity. 1. Incomplete coupling at the bulky residue step, leading to truncated sequences. 2. Epimerization at the bulky residue.1. Implement routine Kaiser testing and double coupling/capping for all bulky residues. 2. Strictly use a hindered base like DIEA or Collidine. Avoid extended pre-activation times.
Resin is clumping or shrinking. On-resin aggregation of the growing peptide chain, blocking reactive sites.1. Switch to a more effective solvating solvent like NMP or a mixture containing DMSO.[15][18] 2. Consider performing the synthesis at a slightly elevated temperature (e.g., 40°C), but monitor for side reactions.[20]

Conclusion

The successful incorporation of bulky Fmoc-Aph amino acids is readily achievable with a rational and optimized approach. By moving beyond standard SPPS protocols and employing high-reactivity coupling reagents like HATU, carefully selected non-nucleophilic bases such as DIEA, and diligent in-process monitoring with the Kaiser test, researchers can overcome the challenges of steric hindrance. The implementation of systematic strategies like double coupling and capping provides a robust framework to ensure high-purity, full-length synthesis of complex peptides, empowering the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.
  • Nishino, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. PubMed.
  • Verma, D., et al. (2020). Role of capping in peptide synthesis. International Journal of Research in Pharmaceutical Sciences.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • TCI Chemicals. (n.d.). Epimerization of Peptide.
  • Fields, G. B. (n.d.). Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments.
  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
  • Benchchem. (n.d.). Application Note: Advanced Coupling Protocols for Fmoc-DL-Phe-OH and Other Sterically Hindered Residues in Difficult Peptide Sequences.
  • Benchchem. (n.d.). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Unverzagt, C., et al. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.
  • Benchchem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Benchchem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (n.d.). Epimerisation mechanism using carbodiimide coupling agent.
  • Chen, F. M. F., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Liron, Z., et al. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Semantic Scholar.
  • Bofill, J., et al. (n.d.). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Digital CSIC.
  • Reddit. (2014). Solid phase peptide synthesis.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC - NIH.
  • Zhang, Y., et al. (2010). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Request PDF.
  • Appell, K. C., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi.
  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Method

Orthogonal Protection Strategy for 4-Aminophenylalanine Derivatives

Application Note & Protocol Guide | Version 2.1 Abstract & Strategic Overview 4-Aminophenylalanine (4-APA) is a critical non-canonical amino acid used in the development of peptidomimetics, antibody-drug conjugates (ADCs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract & Strategic Overview

4-Aminophenylalanine (4-APA) is a critical non-canonical amino acid used in the development of peptidomimetics, antibody-drug conjugates (ADCs), and stapled peptides. Its unique structure features an aromatic aniline moiety at the 4-position, which is significantly less nucleophilic (


) than the aliphatic 

-amine of Lysine (

).

This electronic difference presents a dual challenge:

  • Reactivity: The aniline is prone to oxidation and requires highly activated electrophiles for acylation.

  • Orthogonality: To functionalize the aniline selectively (e.g., for late-stage fluorophore attachment or drug conjugation) while maintaining the peptide backbone, researchers must employ a protection strategy that is orthogonal to both the

    
    -amine deprotection (Base/Fmoc) and final resin cleavage (Acid/TFA).
    

This guide details the Fmoc/Alloc (Allyloxycarbonyl) strategy, the gold standard for achieving true orthogonality in 4-APA derivatives, enabling on-resin modification without disturbing the peptide backbone.

Selection Guide: Protecting Group Strategies

Choosing the right derivative of 4-APA depends entirely on the point of modification.

StrategyDerivative Structure

-Amine Lability
Side-Chain LabilityOrthogonality ProfileRecommended Application
Standard (Linear) Fmoc-Phe(4-NH-Boc)-OH Base (Piperidine)Acid (TFA)Non-Orthogonal (cleaves with resin)Simple incorporation where the aniline remains free/unmodified in the final peptide.
True Orthogonal Fmoc-Phe(4-NH-Alloc)-OH Base (Piperidine)Pd(0) CatalysisFully Orthogonal On-resin modification (labeling, cyclization) before cleavage.
Quasi-Orthogonal Fmoc-Phe(4-NH-ivDde)-OH Base (Piperidine)HydrazineSemi-Orthogonal Risk: Hydrazine can partially cleave Fmoc. Use only if Pd chemistry is incompatible.

Visualizing the Orthogonal Workflow

The following diagram illustrates the logic flow for the Fmoc/Alloc strategy, highlighting the specific "gates" for deprotection.

OrthogonalStrategy Start Fmoc-Phe(4-NH-Alloc)-OH (Starting Material) Step1 Step 1: SPPS Coupling (Backbone Assembly) Start->Step1 Branch1 Target: Backbone Elongation? Step1->Branch1 Branch2 Target: Side-Chain Modification? Step1->Branch2 Action1 Remove Fmoc (20% Piperidine) Branch1->Action1 Yes Action1->Step1 Next Cycle Action2 Remove Alloc (Pd(PPh3)4 / PhSiH3) Branch2->Action2 Yes (Selective) Result Free Aniline (On-Resin) Ready for Conjugation Action2->Result

Figure 1: Decision tree for manipulating Fmoc-Phe(4-NH-Alloc)-OH during Solid Phase Peptide Synthesis.

Detailed Experimental Protocols

Protocol A: Incorporation of Fmoc-Phe(4-NH-Alloc)-OH

Objective: Efficient coupling of the protected 4-APA derivative to the growing peptide chain.

  • Reagents:

    • Fmoc-Phe(4-NH-Alloc)-OH (3.0 eq)

    • HATU (2.9 eq) or HBTU (2.9 eq)

    • DIPEA (6.0 eq)

    • DMF (Peptide Grade)

  • Procedure:

    • Activation: Dissolve the amino acid and coupling reagent (HATU/HBTU) in minimum DMF. Add DIPEA. Let activate for 30–60 seconds.

      • Technical Insight: Do not pre-activate for >5 minutes. The active ester can hydrolyze or racemize.

    • Coupling: Add the mixture to the resin-bound peptide. Agitate at Room Temperature (RT) for 45–60 minutes.

    • Monitoring: Perform a Kaiser test (if attaching to primary amine) or Chloranil test (if attaching to secondary amine).

      • Note: 4-APA derivatives are bulky. If the test is positive, perform a second coupling (double couple) for 30 minutes.

Protocol B: Selective Alloc Deprotection (On-Resin)

Objective: Remove the Alloc group to expose the aniline without cleaving the peptide from the resin or affecting Fmoc/tBu groups.

  • Reagents:

    • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.1 – 0.2 eq).

    • Scavenger: Phenylsilane (

      
      ) (10 – 20 eq).[1]
      
    • Solvent: Dry DCM (Dichloromethane).

  • Mechanism: The Pd(0) catalyst complexes with the allyl group, cleaving the carbamate. The scavenger (Phenylsilane) is critical ; it acts as a hydride donor to quench the resulting

    
    -allyl palladium complex, preventing it from re-reacting with the amine.
    
  • Step-by-Step Procedure:

    • Wash: Wash resin 3x with DCM to remove DMF traces (DMF can coordinate Pd and slow the reaction).

    • Preparation: In a vial, dissolve Pd(PPh3)4 and Phenylsilane in dry DCM.

      • Caution: Pd(PPh3)4 is light and air-sensitive. Prepare immediately before use.

    • Reaction: Add solution to the resin. Agitate gently (rocking, not stirring) for 20 minutes under Nitrogen/Argon shielding if possible.

    • Repeat: Drain and repeat Step 2 & 3 with fresh reagent to ensure 100% deprotection.

    • Wash (Critical):

      • 3x DCM

      • 3x 0.5% Sodium Diethyldithiocarbamate (in DMF) – This chelates and removes residual Palladium (which looks black/grey on the resin).

      • 5x DMF.[2]

Protocol C: Functionalization of the Free Aniline

Objective: Acylation of the newly exposed, low-nucleophilicity aniline.

  • Challenge: The 4-amino group is an aniline. Standard HBTU coupling often fails or proceeds slowly.

  • Recommended Activation:

    • Symmetric Anhydride: Use 5-10 eq of the carboxylic acid (e.g., Biotin-OH) + 2.5-5 eq DIC (Diisopropylcarbodiimide) in DCM/DMF. Pre-activate for 10 mins, then add to resin.

    • HOAt/HATU: If using expensive cargo, use HATU (1.2 eq) / HOAt (1.2 eq) / DIPEA (2.5 eq). HOAt is superior to HOBt for anilines due to the pyridine nitrogen assisting the acylation via the "neighboring group effect."

Troubleshooting & QC (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Resin turns grey/black after Alloc removal Residual Palladium trapped in polymer matrix.Wash extensively with 0.5% Sodium Diethyldithiocarbamate in DMF until resin returns to original color.
Incomplete functionalization of aniline Low nucleophilicity of the aromatic amine.Switch to Symmetric Anhydride activation or double-couple with HATU at 50°C (microwave assisted if available).
Unexpected mass -40 Da (Allyl adduct) Inefficient scavenging during deprotection.Increase Phenylsilane to 20-25 eq. Ensure DCM is dry. Do not use water/amine scavengers.

Diagram: The Alloc Deprotection Mechanism[3]

AllocMechanism Substrate Resin-NH-Alloc Intermediate [Pd-Allyl]+ Complex + Resin-NH-COO- Substrate->Intermediate Oxidative Addition PdComplex Pd(0) Catalyst PdComplex->Substrate Catalytic Cycle Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Product Resin-NH2 (Free Aniline) + Propene/Silane Byproducts Decarboxylation->Product Nucleophilic Attack (Hydride Transfer) Scavenging PhSiH3 (Scavenger) Scavenging->Decarboxylation Essential Step

Figure 2: Mechanistic flow of Palladium-catalyzed Alloc deprotection using Phenylsilane as a scavenger.

References

  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
  • Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Peptides Containing the 4-Aminophenylalanine Residue." Journal of Peptide Science.

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid-phase synthesis of peptides."[1] Journal of the Chemical Society.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.

  • Merck/Millipore (Novabiochem). (2024). "Alloc Deprotection Protocol." Novabiochem Peptide Synthesis Guide.

Sources

Application

The Strategic Incorporation of Fmoc-Aph(tBuCbm)-OH in Automated Peptide Synthesis: An Application Guide

Abstract This comprehensive application note provides a detailed guide for the effective utilization of Fmoc-Aph(tBuCbm)-OH, a specialized amino acid derivative, in automated solid-phase peptide synthesis (SPPS). Designe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the effective utilization of Fmoc-Aph(tBuCbm)-OH, a specialized amino acid derivative, in automated solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind its application, presents robust protocols for its incorporation into peptide sequences, and offers insights into optimizing synthesis outcomes. By leveraging the unique properties of the tert-butylcarbamoyl (tBuCbm) protecting group, researchers can access novel peptide architectures with enhanced functionalities.

Introduction: The Significance of Modified Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on the incorporation of non-proteinogenic or modified amino acids to enhance therapeutic properties such as potency, stability, and bioavailability.[1] Fmoc-Aph(tBuCbm)-OH, chemically known as (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a key building block in this endeavor.[1][2] The presence of the tert-butylcarbamoyl (tBuCbm) moiety on the phenylalanine side chain introduces a functional group that can modulate the pharmacokinetic profile of a peptide and participate in specific molecular interactions. Its application is particularly notable as a synthetic intermediate for drugs like Degarelix.[3]

Automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu orthogonal protection strategy is the cornerstone of modern peptide manufacturing, prized for its efficiency and amenability to high-throughput synthesis.[4][5] This guide will detail the seamless integration of Fmoc-Aph(tBuCbm)-OH into this well-established workflow.

Physicochemical Properties of Fmoc-Aph(tBuCbm)-OH

A thorough understanding of the physicochemical properties of Fmoc-Aph(tBuCbm)-OH is fundamental to its successful application.

PropertyValueReference
Chemical Name (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1][2]
Synonyms Fmoc-D-Aph(tBu-Cbm)-OH, 4-[[[(1,1-Dimethylethyl)amino]carbonyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine[2][3]
Molecular Formula C₂₉H₃₁N₃O₅[1]
Molecular Weight 501.58 g/mol [1]
Appearance White to light yellow solid[3]
Purity ≥ 99.5% (HPLC)[1]
Storage Conditions ≤ -18 °C[1]

The tBuCbm Protecting Group: A Strategic Choice in Fmoc SPPS

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection, where the Nα-protecting group (Fmoc) and the side-chain protecting groups are removed under distinct and non-interfering conditions.[4][5] The tBuCbm group is a derivative of the widely used tert-butyl (tBu) family of protecting groups.

Key Attributes of the tBuCbm Protecting Group:

  • Base Stability: The tBuCbm group is robustly stable under the mild basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF).[6] This ensures the integrity of the side chain throughout the iterative cycles of peptide elongation.

  • Acid Lability: Conversely, the tBuCbm group is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[6][7] This orthogonality is the cornerstone of the Fmoc/tBu strategy.

G cluster_SPPS_Cycle Automated SPPS Cycle cluster_Final_Cleavage Final Cleavage & Deprotection Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start of Cycle Washing1 Washing Steps (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Aph(tBuCbm)-OH + Activator) Washing1->Coupling Washing2 Washing Steps (DMF) Coupling->Washing2 Washing2->Resin Next Cycle Final_Peptide_Resin Fully Assembled Peptide-Resin Washing2->Final_Peptide_Resin Completion of Synthesis TFA_Cleavage TFA Cleavage Cocktail (TFA/Scavengers) Final_Peptide_Resin->TFA_Cleavage Crude_Peptide Crude Peptide (Aph side chain deprotected) TFA_Cleavage->Crude_Peptide

Figure 1: Workflow for incorporating Fmoc-Aph(tBuCbm)-OH in automated SPPS.

Protocol for Automated Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating Fmoc-Aph(tBuCbm)-OH into a peptide sequence using a standard automated peptide synthesizer.

Pre-Synthesis Considerations
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Solvent Quality: Use high-purity, peptide synthesis-grade solvents, particularly N,N-dimethylformamide (DMF), to prevent side reactions.

  • Reagent Preparation: Prepare fresh solutions of coupling reagents and activators. Fmoc-Aph(tBuCbm)-OH should be accurately weighed and dissolved in an appropriate volume of DMF.

Automated Synthesis Cycle

The following is a generalized protocol. Specific parameters may need to be optimized based on the peptide sequence and the synthesizer model.

Table 1: Standard Automated Synthesis Protocol

StepReagent/SolventDurationPurpose
1. SwellingDMF30-60 minTo swell the resin and ensure reagent accessibility.
2. Fmoc Deprotection20% Piperidine in DMF2 x 5-10 minTo remove the Nα-Fmoc group from the growing peptide chain.
3. WashingDMF5-7 cyclesTo remove residual piperidine and byproducts.
4. CouplingFmoc-Aph(tBuCbm)-OH (3-5 eq.), Coupling Reagent (e.g., HBTU/HATU, 3-5 eq.), Base (e.g., DIPEA, 6-10 eq.) in DMF30-60 minTo form the peptide bond.
5. WashingDMF3-5 cyclesTo remove excess reagents and byproducts.
6. Capping (Optional)Acetic Anhydride/DIPEA in DMF5-10 minTo block any unreacted amino groups.
Coupling Reagent Selection

The choice of coupling reagent is critical for efficient peptide bond formation, especially with modified amino acids.

Table 2: Recommended Coupling Reagents

Coupling ReagentClassKey Features
HBTU/TBTU Aminium SaltStandard, cost-effective reagents suitable for most couplings.
HATU Aminium SaltHighly efficient, recommended for sterically hindered couplings.
DIC/Oxyma Carbodiimide/AdditiveReduces racemization and is a cost-effective alternative.
Post-Synthesis: Cleavage and Deprotection

This final step removes the peptide from the resin and cleaves the side-chain protecting groups, including the tBuCbm group.

Protocol: TFA Cleavage

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and highly effective mixture is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_Cleavage_Mechanism TFA-Mediated Cleavage of tBuCbm Group Protected_Aph Aph(tBuCbm) Side Chain (on Peptide-Resin) Protonation Protonation by TFA Protected_Aph->Protonation Carbocation_Formation Formation of tert-Butyl Cation and Isocyanate Intermediate Protonation->Carbocation_Formation Loss of tert-Butanol Deprotected_Aph Deprotected Aph Side Chain Carbocation_Formation->Deprotected_Aph Decarboxylation Scavenging Scavenging of tert-Butyl Cation (by TIS) Carbocation_Formation->Scavenging

Sources

Method

Application Note: Incorporation of Fmoc-Aph(tBuCbm)-OH in Hydrophobic Peptide Sequences

Abstract & Introduction The incorporation of Fmoc-4-aminophenylalanine(tBu-carbamoyl)-OH (Fmoc-Aph(tBuCbm)-OH) is a critical step in the synthesis of advanced therapeutic peptides, most notably Gonadotropin-Releasing Hor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of Fmoc-4-aminophenylalanine(tBu-carbamoyl)-OH (Fmoc-Aph(tBuCbm)-OH) is a critical step in the synthesis of advanced therapeutic peptides, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix .

The tBuCbm moiety (


) is not  a transient protecting group; it is a stable urea functionality intended to persist in the final pharmacophore. This residue introduces significant steric bulk and hydrophobic character, combined with specific hydrogen-bonding capabilities (urea donors/acceptors).

When situated within hydrophobic peptide sequences, this residue presents a dual challenge:

  • Steric Hindrance: The bulky para-urea substituent retards coupling kinetics.

  • Aggregation: The combination of aromatic stacking (phenyl ring) and inter-chain hydrogen bonding (urea) can induce rapid on-resin aggregation (

    
    -sheet formation), leading to deletion sequences.
    

This guide provides a validated protocol to overcome these barriers, ensuring high-purity synthesis and successful isolation.

Chemical Logic & Structural Considerations

Understanding the building block is the prerequisite for successful synthesis.

FeaturePropertyImpact on Synthesis
Backbone Fmoc-L-Phenylalanine derivativeStandard Fmoc SPPS compatibility.
Side Chain 4-(tert-butylcarbamoyl)aminoPermanent modification. Stable to standard TFA cleavage (95%).
Hydrophobicity High (Aromatic + t-Butyl)Requires polar aprotic solvents (NMP/DMF) to prevent precipitation.
Sterics High (Para-substituent)Slow coupling rates; requires highly active coupling reagents (e.g., HATU).
The "Hydrophobic Collapse" Problem

In hydrophobic sequences, the growing peptide chain tends to collapse onto itself or associate with neighboring chains on the resin. The introduction of Aph(tBuCbm) often acts as a "tipping point." If the resin loading is too high, the urea groups between chains will cross-link via hydrogen bonds, forming an impenetrable gel that prevents subsequent deprotection and coupling.

Pre-Synthesis Planning

Resin Selection

Crucial Rule: Do not use high-loading resins for this residue.

  • Recommended: ChemMatrix® (PEG-PS) or Tentagel® . The PEG spacer allows better solvation of the hydrophobic chain.

  • Loading: Target 0.2 – 0.35 mmol/g .

  • Linker: Rink Amide (for amides like Degarelix) or 2-Chlorotrityl (for acids/fragments).

Solvent Strategy

Standard DMF is often insufficient.

  • Primary Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for preventing aggregation in urea-containing peptides.

  • Chaotropic Additives: If the sequence is >10 residues and highly hydrophobic, use 0.1 M LiCl or Pseudoproline dipeptides at positions preceding the Aph(tBuCbm) residue to disrupt structure.

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-Aph(tBuCbm)-OH

Rationale: Due to steric bulk, standard DIC/Oxyma couplings are often too slow, leading to racemization or incomplete coupling. We utilize HATU/HOAt for rapid, efficient acylation.

Reagents:

  • Amino Acid: Fmoc-Aph(tBuCbm)-OH (3.0 eq)[1]

  • Activator: HATU (2.9 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: Anhydrous NMP

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Aph(tBuCbm)-OH and HATU in minimal NMP.

  • Activation: Add DIPEA immediately prior to adding to the resin. Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling: Add mixture to the resin.

    • Temperature: 25°C (Room Temp). Avoid heating >50°C for this specific urea residue to prevent potential side reactions or urea decomposition.

    • Time: 60 minutes.

  • Double Coupling (Mandatory): Drain, wash with NMP, and repeat the coupling with fresh reagents for another 45 minutes.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/NMP to prevent deletion sequences.

Protocol B: Fmoc Deprotection (The Aggregation Check)

Rationale: In hydrophobic sequences, the removal of the Fmoc group can lead to immediate aggregation of the free amine. Standard piperidine can be too slow.

Reagent: 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in NMP.

Step-by-Step:

  • Wash: DMF (3x), DCM (3x) to swell/shrink resin and disrupt aggregates.

  • Deprotection 1: Add reagent, mix for 5 min. Drain.

  • Deprotection 2: Add reagent, mix for 10 min. Drain.

  • UV Monitoring: Monitor the UV absorbance of the drain. If the peak is tailing, extend deprotection or perform a third cycle.

Protocol C: Cleavage & Isolation

Rationale: The tBuCbm group is acid-stable. We use a scavenger cocktail optimized to prevent re-attachment of trityl/Pbf groups (from other residues) onto the electron-rich urea or phenyl ring.

Cocktail: TFA / TIS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5) Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is preferred over EDT for odor control and efficiency.

  • Cleavage: Agitate resin in cocktail for 3 hours at Room Temp.

  • Precipitation: Filter resin.[2][3] Drop filtrate into cold Diethyl Ether (-20°C).

  • Centrifugation: Spin down the white precipitate. Wash pellet 2x with cold ether.

  • Dissolution: Dissolve the pellet in 50% Acetic Acid/Water . Do not use pure water; hydrophobic urea peptides often gel in pure water. Lyophilize.

Visualization of Workflows

Diagram 1: Optimized SPPS Cycle for Aph(tBuCbm)

This flowchart illustrates the critical decision points where this protocol deviates from standard synthesis.

SPPS_Cycle Start Resin-Peptide (Fn) Deprotect Fmoc Removal (20% Pip + 0.1M DBU in NMP) Start->Deprotect Wash1 Wash (NMP/DCM) Deprotect->Wash1 Activate Activation (Aph(tBuCbm) + HATU + DIPEA) Wash1->Activate Couple Coupling (Double Pass) 2 x 60 min @ 25°C Activate->Couple Check Kaiser/Chloranil Test Couple->Check Check->Couple Fail (Blue/Green) - Retry w/ HOAt Next Next Cycle (Fn+1) Check->Next Pass (Colorless) Cap Capping (Ac2O) Next->Cap Optional

Caption: Modified SPPS cycle emphasizing DBU-enhanced deprotection and double HATU coupling for sterically hindered urea residues.

Diagram 2: Solubility & Purification Strategy

Hydrophobic peptides containing Aph(tBuCbm) are notoriously difficult to dissolve for HPLC.

Solubility_Logic Crude Crude Lyophilized Peptide Water Attempt: Water + 0.1% TFA Crude->Water Check1 Soluble? Water->Check1 Acetic Attempt: 50% Acetic Acid Check1->Acetic No (Cloudy/Gel) HPLC Prep HPLC (C4 or C8 Column) Check1->HPLC Yes Check2 Soluble? Acetic->Check2 HFIP Attempt: HFIP or TFE (Hexafluoroisopropanol) Check2->HFIP No Check2->HPLC Yes HFIP->HPLC Dilute w/ Mobile Phase Heated Heated Column (50-60°C) HPLC->Heated If peak broadens

Caption: Decision matrix for solubilizing hydrophobic urea-containing peptides prior to purification.

Analytical Quality Control (QC)

Mass Spectrometry Interpretation

When analyzing Fmoc-Aph(tBuCbm)-OH containing peptides, be aware of specific fragmentation patterns:

  • Target Mass: Calculate based on the full urea side chain (

    
    ).
    
  • Common Artifact: In-source fragmentation in ESI-MS may show a loss of the tert-butyl group (-56 Da) or the isocyanate moiety (-99 Da) if the cone voltage is too high. This is usually an artifact of ionization, not synthesis failure.

HPLC Profile
  • Retention: The tBuCbm group significantly increases retention time on C18 columns.

  • Peak Shape: Urea groups can cause peak tailing due to interaction with free silanols.

  • Solution: Use 0.1% TFA (low pH suppresses silanol ionization) and consider heating the column to 60°C to sharpen peaks.

References

  • Jiang, G., et al. (2001). "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6." Journal of Medicinal Chemistry.

  • Bachem. (2023). "Building Blocks for Peptide Synthesis: Fmoc-Aph(tBuCbm)-OH Technical Data." Bachem Online Catalog.

  • Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers.[4][5]

  • PubChem. (2023). "Compound Summary: Fmoc-4-aminophenylalanine derivatives." National Library of Medicine.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Fmoc-Aph(tBuCbm)-OH Coupling Optimization

This technical guide addresses the specific challenges associated with coupling Fmoc-Aph(tBuCbm)-OH (Fmoc-4-[3-(tert-butyl)ureido]phenylalanine). This residue presents a "perfect storm" for solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with coupling Fmoc-Aph(tBuCbm)-OH (Fmoc-4-[3-(tert-butyl)ureido]phenylalanine). This residue presents a "perfect storm" for solid-phase peptide synthesis (SPPS) failure: it combines the steric bulk of a tert-butyl group with the strong hydrogen-bonding propensity of a urea linkage, leading to severe on-resin aggregation and solubility issues.

Executive Summary: The Core Challenge

The primary failure mode for Fmoc-Aph(tBuCbm)-OH is not intrinsic chemical reactivity, but access . The side-chain urea motif (


) acts as a potent hydrogen bond donor and acceptor. On the resin, this promotes the formation of 

-sheet-like secondary structures (inter-chain aggregation), effectively "locking" the N-terminus and preventing the activated amino acid from reacting. Furthermore, the hydrophobic tert-butyl group reduces solubility in standard polar solvents, exacerbating the problem.

Part 1: Pre-Coupling (Solubility & Preparation)

Q1: My Fmoc-Aph(tBuCbm)-OH is precipitating in the transfer vial or lines. How do I solvate it correctly?

Diagnosis: This amino acid is poorly soluble in Dichloromethane (DCM) and marginally soluble in pure DMF at high concentrations due to urea-driven self-association.

The "Magic Mixture" Protocol: Do not use DCM. Even for swelling, avoid pure DCM if this residue is near the N-terminus.

  • Primary Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1] NMP has a higher dielectric constant and better disrupts urea H-bonds.

  • Chaotropic Additive: If precipitation persists, add LiCl (Lithium Chloride) to a final concentration of 0.4M in the coupling solution. LiCl acts as a chaotrope, disrupting the hydrogen bonding network of the urea side chain.

  • Thermal Assist: Gently heat the amino acid solution to 45°C prior to activation. (Do not add the coupling reagent yet).

Solubility Decision Tree

SolubilityLogic Start Dissolve Fmoc-Aph(tBuCbm)-OH CheckDMF Attempt in DMF (0.2M) Start->CheckDMF Cloudy Cloudy/Precipitate? CheckDMF->Cloudy SwitchNMP Switch to NMP Cloudy->SwitchNMP Yes Ready Proceed to Activation Cloudy->Ready No StillCloudy Still Cloudy? SwitchNMP->StillCloudy AddLiCl Add 0.4M LiCl (Chaotropic Salt) StillCloudy->AddLiCl Yes StillCloudy->Ready No Heat Heat to 45°C (Pre-activation) AddLiCl->Heat Heat->Ready

Figure 1: Logic flow for solubilizing urea-containing amino acids.

Part 2: The Coupling Reaction (Activation & Stoichiometry)

Q2: Which coupling reagents prevent deletion sequences with this residue?

Recommendation: Avoid carbodiimides (DIC) alone. The kinetics are too slow to overcome the aggregation.

The "Power Coupling" System: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . The 7-aza group in HATU provides a neighboring group effect (via the pyridine nitrogen) that accelerates the acylation rate by nearly 100-fold compared to HBTU, which is critical for sterically hindered ureas.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reagent HBTU / HOBtHATU / HOAt (or Oxyma Pure)
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA
Solvent DMFNMP or DMF/DMSO (9:1)
Stoichiometry 3-4 equivalents5 equivalents
Temperature Room Temp (25°C)75°C (Microwave) or 50°C (Conventional)
Q3: Is microwave irradiation safe for the urea linkage?

Yes, but with limits. The urea linkage is generally stable, but the Fmoc group can undergo premature deprotection or the urea can cyclize if overheated for too long.

  • Max Temp: 75°C.

  • Max Power: 30 Watts (to prevent hotspots).

  • Time: 5 minutes (ramp) + 10 minutes (hold).

Q4: Why is my Kaiser test false-negative (colorless) even when coupling failed?

Mechanism: The same aggregation that stops the coupling also stops the ninhydrin from reaching the amine. The resin beads collapse. Solution:

  • Swelling: Wash resin with DCM (swells polystyrene) then NMP before testing.

  • Chloranil Test: Use the Chloranil test (acetaldehyde/chloranil) alongside Kaiser. It is sometimes more sensitive for aggregated sequences, though typically used for secondary amines.

  • Micro-cleavage: The only definitive check is to cleave a small resin sample (2-5 mg) and run LC-MS.

Part 3: Detailed Experimental Protocol

Objective: Couple Fmoc-Aph(tBuCbm)-OH to a growing peptide chain on Rink Amide resin.

Step 1: Resin Conditioning

  • Wash resin 3x with DMF.[2]

  • Wash resin 3x with DCM (crucial for expanding the bead matrix).

  • Wash resin 3x with NMP .

Step 2: Activation (Prepare immediately before use)

  • Reagents:

    • Fmoc-Aph(tBuCbm)-OH (5.0 eq)

    • HATU (4.9 eq) - Slight deficit prevents capping of resin by reagent.

    • HOAt (5.0 eq) - Optional, but boosts efficiency.

    • DIPEA (10.0 eq)

  • Solvent: NMP (Concentration: 0.2 M).

  • Procedure: Dissolve AA and HATU in NMP. Add DIPEA. Shake for 30 seconds. The solution should turn yellow.

Step 3: Coupling (Double Coupling is Mandatory)

  • Coupling 1: Add activated solution to resin.[2][3]

    • Microwave: 75°C for 5 mins.

    • Manual: 50°C water bath for 60 mins.

  • Wash: Drain and wash 3x with NMP.

  • Coupling 2: Repeat Step 2 and Step 3 with fresh reagents.

    • Microwave: 75°C for 10 mins.

    • Manual: 50°C water bath for 120 mins (or overnight at RT).

Step 4: Capping (Critical) After the second coupling, cap unreacted amines to prevent deletion sequences (n-1 peptides) that are impossible to purify later.

  • Reagent: Acetic Anhydride (0.5M) / DIPEA (0.5M) / HOBt (0.01M) in NMP.

  • Time: 10 minutes.

Part 4: Mechanism of Failure & Solution

The following diagram illustrates why standard protocols fail and how the optimized protocol bypasses the blockage.

CouplingMechanism cluster_fail Standard Failure Mode cluster_fix Optimized Solution Urea Urea Side Chain (-NH-CO-NH-) HBond Inter-chain H-Bonding (Beta-sheet formation) Urea->HBond ResinCollapse Resin Collapse HBond->ResinCollapse NoAccess Steric Blockade of N-Terminus ResinCollapse->NoAccess NMP_LiCl NMP + LiCl (Chaotropic Environment) Heat Microwave Energy (Kinetic Disruption) NMP_LiCl->Heat Disrupts H-Bonds HATU HATU Activation (Fast Kinetics) Heat->HATU Allows Access Success Successful Coupling HATU->Success

Figure 2: Mechanism of urea-induced aggregation and the chaotropic/kinetic solution.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews, 45(3), 631-654. Link

  • CEM Corporation. (2020). Microwave Peptide Synthesis: Best Practices for Difficult Sequences. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Optimization

Technical Support Center: Optimizing Fmoc-Aph(tBuCbm)-OH for High-Fidelity SPPS

Product Focus: Fmoc-4-amino-Phe(tBu-carbamoyl)-OH Application: Solid-Phase Peptide Synthesis (SPPS) Document ID: TSP-APH-001 Executive Summary Fmoc-Aph(tBuCbm)-OH is a specialized phenylalanine derivative featuring a par...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Fmoc-4-amino-Phe(tBu-carbamoyl)-OH Application: Solid-Phase Peptide Synthesis (SPPS) Document ID: TSP-APH-001

Executive Summary

Fmoc-Aph(tBuCbm)-OH is a specialized phenylalanine derivative featuring a para-ureido functionality protected with a tert-butyl group. It is a critical intermediate in the synthesis of GnRH antagonists like Degarelix .

The Challenge: The primary obstacle in using this building block is solubility . The urea linkage (-NH-CO-NH-) acts as a powerful hydrogen bond donor/acceptor, leading to intermolecular aggregation and "gelation" in standard non-polar solvents like DCM or pure DMF. This aggregation sterically hinders the active ester during coupling, resulting in deletion sequences.

This guide provides field-proven protocols to solubilize this residue and ensure quantitative coupling.

Part 1: Solubility Optimization Guide

Standard SPPS concentrations (0.5 M in DMF) often fail for this residue. Use the following hierarchy to determine the optimal solvent system for your specific sequence.

Solvent Selection Matrix
Solvent SystemSolubility Limit (Est.)Recommended UseNotes
DMF (Pure) < 0.1 MNot Recommended Prone to rapid precipitation/gelation.
NMP (Pure) ~0.2 - 0.3 MStandard Better disruption of aggregation than DMF.
DMSO / DMF (1:1) > 0.3 MHigh Difficulty Excellent for disrupting H-bonds. Use high-quality anhydrous DMSO.[1]
0.4M LiCl in DMF > 0.4 MAggregation Breaker Chaotropic salts disrupt urea H-bonds effectively.
Dissolution Workflow (Decision Tree)

SolubilityWorkflow Start Start: Dissolve Fmoc-Aph(tBuCbm)-OH Standard Attempt 0.2M in NMP Start->Standard Check1 Clear Solution? Standard->Check1 Proceed Proceed to Coupling Check1->Proceed Yes Step2 Add DMSO (up to 50% v/v) Check1->Step2 No (Cloudy/Gel) Check2 Clear Solution? Step2->Check2 Check2->Proceed Yes Step3 Switch to 0.4M LiCl in DMF Check2->Step3 No Check3 Clear Solution? Step3->Check3 Check3->Proceed Yes Fail Contact Tech Support (Check Purity/Salt Form) Check3->Fail No

Figure 1: Step-by-step decision matrix for solubilizing hydrophobic urea-containing amino acids.

Part 2: Coupling Protocols

Due to the steric bulk of the tBu-carbamoyl group and the aggregation potential, standard coupling times must be extended.

Recommended Coupling Conditions
ParameterProtocol A (Standard)Protocol B (Difficult Sequences)
Activator DIC / Oxyma PureHATU / HOAt / DIPEA
Stoichiometry 4 - 5 equivalents3 - 4 equivalents
Concentration 0.2 M0.2 M
Time 2 x 60 min (Double Couple)2 x 120 min
Temperature Room Temp50°C (Microwave or Water Bath)

Critical Technical Note:

  • Pre-Activation: Do not pre-activate for > 2 minutes. Urea-containing amino acids can undergo self-acylation or cyclization if left activated in the absence of resin for too long.

  • Heating: Heating to 50°C is highly effective for this residue as it kinetically overcomes the aggregation barrier. Ensure your synthesizer supports heated coupling or perform this step manually.

Part 3: Troubleshooting & FAQs

Q1: The amino acid dissolved initially but precipitated in the transfer line/syringe. Why?

  • Cause: Temperature drop or "salting out" effect if mixed with cold solvent in lines.

  • Fix: Use NMP as the main solvent. If using DMSO, ensure the entire line is flushed with the DMSO-containing solvent. If using LiCl, ensure the lines are not contaminated with pure organic solvent which might lower the salt solubility and crash out the AA.

Q2: I see a "deletion" of the Aph residue in my mass spec (M - residue).

  • Cause: Incomplete coupling due to aggregation.

  • Fix: Switch to Protocol B (HATU at 50°C). Perform a "double coupling" where you drain the vessel after the first hour and add fresh reagents for a second hour.

Q3: Does the tBu group on the urea survive TFA cleavage?

  • Technical Insight: The tBu group on a urea nitrogen (-NH-CO-NH-tBu) is significantly more acid-stable than a Boc group (carbamate).

  • For Degarelix Synthesis: In many protocols, the tBuCbm moiety is treated as a permanent side chain during SPPS and is modified or cleaved under very specific conditions later, or it is intended to remain if the target is the t-butyl urea derivative.

  • Warning: If your target molecule requires the free urea (-NH-CO-NH2), verify if Fmoc-Aph(Cbm)-OH (without tBu) is the more appropriate starting material, or confirm that your cleavage cocktail (e.g., high temperature TFA or specific scavengers) is sufficient to remove the tBu from the urea. Standard room temperature TFA cleavage often leaves N-alkyl ureas intact.

Q4: Can I use PyBOP?

  • Answer: Yes, but PyBOP produces carcinogenic HMPA byproducts and is generally slower than HATU for sterically hindered couplings. HATU or DIC/Oxyma are preferred.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A 25-Year Journey." Organic Process Research & Development, 22(7), 760-772.

  • Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of Degarelix." Journal of Peptide Science, 22(9). (Context on Aph derivatives in SPPS).

  • Seebach, D., et al. (1996). "Dissolution of Peptides in Solvents Containing LiCl." Helvetica Chimica Acta, 79, 913-941. (Foundation for LiCl/DMF solubility method).

Sources

Troubleshooting

Technical Guide: Reducing Racemization of Fmoc-Aph(tBuCbm)-OH

This technical guide addresses the specific challenges of coupling Fmoc-Aph(tBuCbm)-OH (Fmoc-4-[3-(tert-butyl)ureido]phenylalanine), a critical building block often used in the synthesis of GnRH antagonists (e.g., Degare...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling Fmoc-Aph(tBuCbm)-OH (Fmoc-4-[3-(tert-butyl)ureido]phenylalanine), a critical building block often used in the synthesis of GnRH antagonists (e.g., Degarelix).

Core Analysis: The Racemization & Aggregation Nexus[1]

The coupling of Fmoc-Aph(tBuCbm)-OH presents a dual challenge: electronic susceptibility and aggregative steric hindrance .

  • The Electronic Factor: While the ureido group (tBuCbm) is an electron donor via resonance, the bulky side chain can distort the peptide backbone, making the

    
    -proton accessible. More critically, the presence of strong bases (DIEA, NMM) during activation promotes the abstraction of the 
    
    
    
    -proton, leading to the formation of a racemization-prone oxazolone intermediate.
  • The Aggregation Factor: The urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor/acceptor. This leads to inter-chain hydrogen bonding (secondary structure formation) even at the monomer stage, causing the activated amino acid to precipitate or react sluggishly. Slow coupling rates exponentially increase the window for base-catalyzed racemization to occur.

The Solution: You must decouple the activation event from base exposure. The use of "base-free" carbodiimide chemistry is the primary intervention.

Optimized Coupling Protocol (The "Gold Standard")

This protocol replaces the standard HATU/DIEA method with a DIC/Oxyma Pure system. This eliminates the exogenous base (DIEA) that drives racemization while maintaining high acylation power.

Reagents
  • Amino Acid: Fmoc-Aph(tBuCbm)-OH (3.0 equiv)[1]

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 equiv)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or NMP/DMSO (90:10) for difficult sequences.

Step-by-Step Workflow
  • Dissolution (Critical):

    • Dissolve Fmoc-Aph(tBuCbm)-OH and Oxyma Pure in the minimum amount of DMF.

    • Note: If the solution appears cloudy (aggregation), add DMSO (up to 10-20% v/v) or LiCl (0.1 M final concentration) to disrupt hydrogen bonds.

  • Activation:

    • Add DIC to the amino acid/Oxyma solution.[2][3]

    • Pre-activate for exactly 2–3 minutes.

    • Why? This allows the formation of the active ester (Oxyma ester) but minimizes the time for the highly reactive O-acylisourea to racemize.

  • Coupling:

    • Add the pre-activated mixture to the resin.[4][2]

    • Agitate at Room Temperature (25°C) for 60–120 minutes.

    • Avoid Heat: Do not use microwave heating >50°C for this specific residue, as thermal energy accelerates racemization more than it aids coupling for urea-protected derivatives.

  • Monitoring:

    • Perform a Kaiser Test or Chloranil Test (for secondary amines). If positive, recouple using fresh reagents (do not just extend time).

Comparative Data: Coupling Reagents vs. Racemization Risk[1][4][5]

The following table summarizes the risk profile of common coupling cocktails for racemization-prone residues like Aph, Phg, and His.

Coupling SystemActivation SpeciesBase Required?Racemization RiskAggregation HandlingRecommendation
DIC / Oxyma Oxyma Active EsterNO Very Low High (Oxyma helps solubility)Preferred
DIC / HOBt OBt Active EsterNOLowModerateAcceptable Alternative
DEPBT / DIEA Phosphonium EsterYes (Low)Low-ModerateModerateGood for Phg, OK for Aph
HATU / DIEA OAt Active EsterYES High HighAVOID
HBTU / DIEA OBt Active EsterYES High ModerateAVOID

Mechanism of Failure: The Oxazolone Pathway

The diagram below illustrates the base-catalyzed pathway you must avoid. The presence of DIEA (in HATU protocols) abstracts the


-proton from the active ester, leading to the oxazolone, which rapidly tautomerizes to the D-enantiomer.

RacemizationPathway cluster_danger Danger Zone (Base-Catalyzed) FmocAA Fmoc-Aph(tBuCbm)-OH (L-Isomer) ActiveEster Oxyma/OBt Active Ester (Chirally Safe) FmocAA->ActiveEster Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Intermediate) ActiveEster->Oxazolone Slow Spontaneous Cyclization Enol Enolized Oxazolone (Achiral/Planar) ActiveEster->Enol Base (DIEA) Catalysis (FAST) RacemicProduct Racemic Peptide (L- and D-Isomers) ActiveEster->RacemicProduct Direct Coupling (Desired Path) Oxazolone->Enol Base Catalysis Enol->RacemicProduct Amine Attack

Caption: Base-catalyzed enolization via the oxazolone intermediate is the primary driver of racemization. Removing the base (DIEA) blocks the red pathway.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
  • Cause: The urea side chain (tBuCbm) is causing intermolecular aggregation, preventing the activated amino acid from penetrating the resin matrix.

  • Solution:

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks.

    • Solvent Switch: Use a mixture of DMF/DMSO (4:1) or pure NMP .

    • Double Coupling: Perform the first coupling for 45 mins, drain, and repeat with fresh reagents.

Issue 2: Detected Racemization (D-Isomer > 1%)
  • Cause: Activation temperature too high or exposure to base.

  • Solution:

    • Cool It Down: Perform the activation and first 30 minutes of coupling at 0°C , then warm to room temperature.

    • Check Your DMF: Amine-contaminated DMF (dimethylamine from decomposition) acts as a base. Use fresh, high-quality anhydrous DMF.

    • Switch Reagents: If using HATU/DIEA, stop immediately. Switch to DIC/Oxyma .

Issue 3: Poor Solubility of Fmoc-Aph(tBuCbm)-OH
  • Cause: Hydrophobic/H-bonding nature of the protected urea.

  • Solution:

    • Dissolve the amino acid in DMSO first, then dilute with DMF.

    • Sonicate the solution for 5 minutes before adding the coupling reagent (DIC). Do not sonicate after adding DIC (heat generation).

Frequently Asked Questions (FAQs)

Q1: Can I use HATU if I use less base (e.g., 1.0 equiv DIEA)? A: It is risky. Even stoichiometric amounts of DIEA can trigger proton abstraction on sensitive residues like Aph or Phg. If you must use phosphonium/uronium reagents, switch to DEPBT with TMP (2,4,6-trimethylpyridine) , as TMP is a sterically hindered base that reduces racemization risk compared to DIEA.

Q2: Is the "tBuCbm" group acid-labile? A: Yes and No. The tert-butyl group on the urea is generally removed during the final TFA cleavage (95% TFA), converting the N'-tert-butylureido group into a simple ureido (carbamoyl) group (-NH-CONH2) or removing the modification entirely depending on the specific linker chemistry. In the context of Degarelix synthesis, the tBuCbm group is a precursor to the Carbamoyl (Cbm) side chain. Ensure your cleavage cocktail contains scavengers (water/TIS) to prevent tBu cation readducts.

Q3: Why not use Microwave irradiation to force the coupling? A: Microwave energy accelerates all reaction rates, including racemization. For Aph(tBuCbm), the risk of racemization at >50°C outweighs the coupling benefit. If you use a microwave synthesizer (e.g., CEM Liberty Blue), set the maximum temperature to 50°C and use DIC/Oxyma parameters.

References

  • Elsawy, M. A., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions."[5] Journal of Peptide Science. (Demonstrates the base-sensitivity of phenylglycine-type residues and the superiority of low-base conditions).

  • Steinauer, R., et al. (2023). "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications. (Validates DIC/Oxyma as the superior method for minimizing racemization in sensitive Cys/His/Phe-analogues).

  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." (Technical note detailing the comparative racemization rates of HATU vs. COMU/DEPBT vs. DIC/Oxyma).

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Authoritative guide on the mechanism of carbodiimide vs. uronium activation).

Sources

Optimization

Technical Support Center: Fmoc-Aph(tBuCbm)-OH Deprotection Strategies

Ticket Category: Peptide Synthesis / Reagent Optimization Subject: Alternative bases to piperidine for Fmoc removal on Fmoc-Aph(tBuCbm)-OH Status: Open Technician: Senior Application Scientist Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Peptide Synthesis / Reagent Optimization Subject: Alternative bases to piperidine for Fmoc removal on Fmoc-Aph(tBuCbm)-OH Status: Open Technician: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Query: "I need to replace piperidine for Fmoc removal while using Fmoc-Aph(tBuCbm)-OH. What are the safe, efficient alternatives that maintain the integrity of the urea side chain?"

The Molecule: Fmoc-Aph(tBuCbm)-OH is a derivative of 4-aminophenylalanine protected with a tert-butylcarbamoyl (urea) group.[1]

  • Structural Challenge: The bulky hydrophobic side chain (

    
    ) promotes inter-chain hydrogen bonding (aggregation), often leading to "difficult sequences" where Fmoc deprotection kinetics slow down significantly.
    
  • The Piperidine Issue: Beyond regulatory restrictions (DEA List I chemical), piperidine can sometimes be too slow for aggregated regions or promote aspartimide formation in susceptible sequences (e.g., Asp-Gly).

Core Recommendation: For Fmoc-Aph(tBuCbm)-OH, the ideal alternative must balance solvency power (to disrupt urea-mediated aggregation) with base strength (to drive the E1cB elimination).

  • Best Drop-in Replacement: 4-Methylpiperidine (4MP).

  • Best for Aggregated/Difficult Sequences: DBU/Piperazine cocktail (with acidic additives if Asp is present).

Comparative Analysis of Alternative Bases

The following table summarizes the physicochemical properties and operational considerations for replacing piperidine.

ReagentpKa (approx)Kinetics vs. PiperidineAggregation DisruptionRisk ProfileRecommended Use Case
Piperidine 11.1Standard (Reference)ModerateControlled substance; Aspartimide risk.Standard synthesis (Reference).
4-Methylpiperidine (4MP) 11.0Equivalent (1:1)ModerateLow (Unregulated).Direct drop-in replacement. Best for standard protocols.
Piperazine 9.8SlowerLowLow (Solid, requires dissolution).Use in cocktails; rarely used alone for bulky residues like Aph.
DBU 13.5Very FastHighHigh (Promotes Aspartimide & Epimerization).Difficult sequences. Must be used with HOBt/Oxyma.
Morpholine 8.3Very SlowLowLow.Sensitive glycopeptides only. Not recommended for Aph.

Mechanism of Action & Troubleshooting Visuals

Understanding the mechanism helps explain why cocktails (like DBU/Piperazine) are often superior for bulky residues like Aph(tBuCbm).

Figure 1: Fmoc Deprotection Mechanism & Scavenging

The diagram below illustrates the E1cB elimination pathway and the critical role of the scavenger (nucleophile) to prevent the back-reaction of dibenzofulvene.

FmocMechanism cluster_DBU Note: DBU is non-nucleophilic FmocAA Fmoc-Peptide-Resin Transition Deprotonation (E1cB Mechanism) FmocAA->Transition Proton Abstraction Base Base (Piperidine/4MP/DBU) Base->Transition DBF Dibenzofulvene (Reactive Intermediate) Transition->DBF Peptide Free Amine Peptide (NH2-Resin) Transition->Peptide Adduct Fulvene-Amine Adduct (Inert) DBF->Adduct Nucleophilic Attack (Scavenging) Scavenger Scavenger (Piperidine/Piperazine) Scavenger->Adduct Required for Irreversibility

Caption: The base removes the Fmoc group to release Dibenzofulvene (DBF). A secondary amine (scavenger) is required to trap DBF preventing re-attachment.

Technical Guide: Selecting the Right Protocol

Scenario A: The "Regulatory Compliance" Switch

User Situation: You simply cannot buy piperidine due to DEA/local regulations. Your sequence is standard (no Asp-Gly, no long hydrophobic stretches). Recommendation: 20% 4-Methylpiperidine (4MP) in DMF. [2]

  • Why: 4MP is a structural analog of piperidine. It shares nearly identical pKa and nucleophilicity. It acts as both the base (remover) and the scavenger (trapper).

  • Protocol:

    • Prepare 20% (v/v) 4-Methylpiperidine in DMF.

    • Perform two treatments:

      • Step 1: 3 minutes (Flow wash).

      • Step 2: 12-15 minutes (Batch incubation).

    • Wash resin 5x with DMF.[3]

Scenario B: The "Difficult Sequence" (Aggregation)

User Situation: You are using Fmoc-Aph(tBuCbm)-OH in a long sequence. You observe incomplete deprotection (UV monitoring shows slow peak decay) or broadening of HPLC peaks (aggregation). Recommendation: 2% DBU + 5% Piperazine in DMF.

  • Why:

    • DBU is a strong base that rapidly removes Fmoc even in sterically hindered environments (like the bulky tBuCbm group).

    • Piperazine acts as the scavenger (DBU cannot scavenge effectively as it is non-nucleophilic).

    • Solvent: NMP (N-methylpyrrolidone) can be substituted for DMF to further break aggregation.

  • Protocol:

    • Dissolve 5g Piperazine in 93mL DMF (or NMP).

    • Add 2mL DBU.

    • Critical Step: If the peptide contains Aspartic Acid (Asp), add 0.1M HOBt or Oxyma Pure to this solution to suppress aspartimide formation.

    • Treat resin for 2 x 5 minutes (Faster kinetics than piperidine).

Troubleshooting & FAQs

Issue 1: Aspartimide Formation

Symptom: Mass spec shows [M-18] peak (loss of water) or multiple peaks with identical mass (racemization/iso-aspartate). Cause: Strong bases (especially DBU) catalyze the attack of the backbone amide nitrogen on the Asp side chain ester. Fix:

  • Avoid DBU if possible in Asp-containing sequences.

  • Use 4-Methylpiperidine instead.[2][4]

  • If DBU is necessary for the Aph(tBuCbm) residue, add 0.1 M HOBt or 0.1 M Oxyma to the deprotection cocktail. This lowers the effective pH just enough to protect the side chain without stopping Fmoc removal.

Issue 2: Precipitate in the Drain Lines

Symptom: White solids clogging the synthesizer waste lines when using Piperazine. Cause: Piperazine reacts with atmospheric CO₂ to form piperazine carbamates (insoluble salts). Fix:

  • Use 5% Piperazine (do not exceed 10%).

  • Switch to 4-Methylpiperidine (liquid, does not form carbamates as easily).

  • Program an automated DCM wash of the waste lines after every deprotection step.

Issue 3: Incomplete Removal on Aph(tBuCbm)

Symptom: Kaiser test is light blue/gray instead of deep blue; Post-cleavage mass spec shows +222 Da adducts (Fmoc intact). Cause: The urea side chain of Aph(tBuCbm) is forming H-bonds, preventing the base from accessing the Fmoc group. Fix:

  • Heat: Perform the deprotection at 40°C (Microwave or heated jacket). Note: Do not exceed 50°C to preserve the urea linkage.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection cocktail to disrupt H-bonding.

Decision Logic for Base Selection

Use this flow to determine the exact cocktail for your experiment.

DecisionTree Start Start: Select Base for Fmoc-Aph(tBuCbm)-OH Q1 Is Piperidine Restricted or Undesirable? Start->Q1 Q2 Is the Sequence 'Difficult' (Aggregated)? Q1->Q2 Yes Sol1 Use 20% Piperidine (Standard) Q1->Sol1 No Q3 Does Sequence contain Asp/Asn-Gly? Q2->Q3 Yes (Aggregated) Sol2 Use 20% 4-Methylpiperidine (Drop-in Replacement) Q2->Sol2 No (Standard) Sol3 Use 2% DBU + 5% Piperazine + 0.1M HOBt Q3->Sol3 Yes (Asp Risk) Sol4 Use 2% DBU + 5% Piperazine Q3->Sol4 No

Caption: Decision matrix for selecting the optimal deprotection cocktail based on sequence complexity and side-reaction risks.

References

  • Luna, O., et al. (2016).[4] "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 21(11), 1542.

  • Hachmann, J., & Lebl, M. (2006). "Alternative to Piperidine in Fmoc Solid-Phase Synthesis." Journal of Combinatorial Chemistry, 8(2), 149.

  • Wade, J. D., et al. (1991). "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent." Letters in Peptide Science.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][6] Chemical Reviews, 109(6), 2455–2504.

  • RSC Green Chemistry. (2014). "Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases." Green Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deletion Sequences with Fmoc-Aph(tBuCbm)-OH

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Subject: Resolving difficult coupling and aggregation issues with Urea-type side chains. Reagent: Fmoc-4-aminophenylalanine(tBu-carbamoyl)-OH[1]

Introduction: The "Hidden" Aggregator

You are encountering deletion sequences involving Fmoc-Aph(tBuCbm)-OH . This is a classic, yet often misdiagnosed, issue in Solid Phase Peptide Synthesis (SPPS).

The root cause is rarely the reactivity of the


-amine itself. The culprit is the tBuCbm (tert-butylcarbamoyl)  side chain. Chemically, this is a urea  linkage (

).[1] Unlike simple carbamates (like Boc), urea groups are potent hydrogen bond donors and acceptors.

The Mechanism of Failure: As soon as Fmoc-Aph(tBuCbm)-OH is incorporated, the side-chain urea moieties on adjacent peptide chains begin to stack via intermolecular hydrogen bonding.[1] This induces the formation of


-sheet-like structures on the resin (aggregation).[1]
  • Steric Shielding: The bulky tBu group physically blocks the N-terminus.

  • Gelation: The resin beads "shrink" or gel, preventing the diffusion of the next activated amino acid.

The result is a deletion of the subsequent residue (n+1) or, in severe cases, incomplete coupling of the Aph residue itself (n).

Part 1: Diagnostic & Troubleshooting Guide

Module 1: Coupling Efficiency (The "n" Deletion)

Question: I see a mass peak corresponding to [Target Peptide - Aph(tBuCbm)]. Why is the amino acid not attaching?

Answer: The tBuCbm group is sterically demanding. Standard carbodiimide (DIC) activation is often too slow, allowing the activated ester to hydrolyze before it can penetrate the resin matrix.

Protocol Adjustment: Switch to a stronger aminium/phosphonium salt activation (HATU or PyBOP) and extended reaction times.

ParameterStandard ProtocolRecommended Protocol for Aph(tBuCbm)
Activator HBTU / DICHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Base DIPEA (2 eq)HOAt (1 eq) + TMP (2,4,6-Trimethylpyridine) or DIPEA
Time 45 min2 x 90 min (Double Couple)
Solvent DMFDMF/DMSO (1:1) or NMP (to disrupt aggregation)

Critical Note: Do not use HATU for the entire synthesis if not needed, as it can cause racemization of Cys/His. Use it specifically for this difficult coupling.

Module 2: Post-Coupling Aggregation (The "n+1" Deletion)

Question: The Aph residue couples fine, but the next amino acid fails to attach (Deletion Sequence). Why?

Answer: This is the "Urea Effect." Once the Fmoc-Aph(tBuCbm) is deprotected, the exposed amine is accessible, but the peptide backbone has likely adopted a secondary structure (aggregation) driven by the side-chain urea H-bonds. The incoming activated amino acid cannot physically reach the N-terminus.

Troubleshooting Workflow:

  • The "Magic Mixture": Replace standard DMF with a chaotropic solvent system during the coupling of the next 2-3 residues.

    • Recipe: DCM : DMF : NMP (1:1:1) with 1% Triton X-100 (optional).[1]

    • Alternative: 0.1 M LiCl in DMA (Dimethylacetamide). Lithium ions disrupt hydrogen bonds effectively.

  • Elevated Temperature:

    • Heat the coupling reaction to 50°C - 60°C .

    • Warning: Do not exceed 75°C with urea linkages, as thermal degradation (hydantoin formation) can occur.

  • Double Deprotection:

    • Aggregation can also slow down Fmoc removal.[2]

    • Use 20% Piperidine + 5% DBU in DMF. DBU is a stronger base and helps swell the resin.

Module 3: Visualizing the Failure Mechanism

The following diagram illustrates how the Urea side-chain causes the deletion of the subsequent amino acid.

UreaAggregation Resin Resin Matrix ChainA Peptide Chain A ...-Aph(tBuCbm)-NH2 Resin->ChainA ChainB Peptide Chain B ...-Aph(tBuCbm)-NH2 Resin->ChainB Interaction Urea-Urea H-Bonding (Side Chain Interaction) ChainA->Interaction Side Chain ChainB->Interaction Side Chain Aggregation BETA-SHEET FORMATION (Resin Shrinkage) Interaction->Aggregation Stabilizes Failure COUPLING FAILURE (Deletion Sequence) Aggregation->Failure NextAA Incoming Fmoc-AA-OH (Activated) NextAA->Aggregation Blocked by Sterics

Caption: Mechanism of Urea-mediated aggregation leading to deletion sequences.

Part 2: Validated Experimental Protocols

Protocol A: High-Efficiency Coupling for Fmoc-Aph(tBuCbm)-OH

Use this protocol specifically for attaching the Aph residue to the resin.

  • Pre-Activation (30 sec):

    • Dissolve 3.0 eq Fmoc-Aph(tBuCbm)-OH in NMP (N-Methyl-2-pyrrolidone).

    • Add 2.9 eq HATU.

    • Add 6.0 eq DIPEA (or Collidine).[1]

    • Why NMP? NMP is a better solvent for hydrophobic residues than DMF.

  • Coupling (60 min @ 50°C):

    • Add mixture to resin.[3][4][5][6][7]

    • Agitate at 50°C (Microwave or water bath).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Capping (Crucial):

    • Add Acetic Anhydride / Pyridine / DMF (1:1:8) for 10 mins.

    • Reason: This terminates any unreacted chains. If you see "Deletion" peaks later, capping proves the coupling failed here. If you don't cap, you get "Deletion" peaks (n-1).[1] If you do cap, you get "Truncated" peaks (Acetylated). This distinguishes coupling failure from deprotection failure.

Protocol B: The "Wash-Out" for Subsequent Residues

Use this immediately after deprotecting the Aph residue to prevent aggregation before the next coupling.

  • Deprotect Aph: 20% Piperidine/DMF (2 x 10 min).

  • Chaotropic Wash: Wash resin 3x with 0.1M LiCl in DMF .

  • Coupling Next AA:

    • Use Fmoc-AA-OH (5 eq) / HATU (5 eq) / DIPEA (10 eq) .

    • Solvent: DMF/DMSO (1:1) .

    • Double couple this specific residue.

Part 3: Decision Logic for Troubleshooting

Use this flow to diagnose your specific MS data.

TroubleshootingLogic Start Analyze Mass Spec (Crude Peptide) Obs1 Peak = [M - Aph] Start->Obs1 Obs2 Peak = [M - Next AA] Start->Obs2 Obs3 Peak = [M + 12 Da] Start->Obs3 Cause1 Incomplete Coupling of Aph Obs1->Cause1 Cause2 Aggregation Blocking Next Residue Obs2->Cause2 Cause3 Methylene Bridge (Side Reaction) Obs3->Cause3 Sol1 Solution: Use HATU/HOAt Double Couple Cause1->Sol1 Sol2 Solution: Use DMSO/LiCl Heat to 50°C Cause2->Sol2 Sol3 Solution: Avoid DCM in Deprotection Cause3->Sol3

Caption: Logical workflow for diagnosing MS peaks associated with Aph synthesis errors.

Part 4: FAQs

Q: Can I use microwave synthesis with Fmoc-Aph(tBuCbm)-OH? A: Yes, but with caution. Limit the temperature to 50°C and the power to 25W . The urea linkage is generally stable, but the tert-butyl carbamoyl group can degrade to a hydantoin or lose the tBu group under aggressive acidic/thermal conditions [1].

Q: Why do I see a +12 Da or +26 Da mass shift? A: This is likely a "methylene bridge" formation. If you use DCM during the washing steps after deprotection, trace formaldehyde (often present in lower-grade DCM) can react with the electron-rich aniline nitrogen of the Aph, even if protected with urea. Solution: Use only HPLC-grade DMF for all washes after the Aph residue is added [2].

Q: Is the tBuCbm group acid-stable? A: Yes. It is removed during the final global cleavage with TFA (Trifluoroacetic acid), yielding the free 4-aminophenylalanine. Ensure your cleavage cocktail contains water and TIS (Triisopropylsilane) as scavengers to prevent the tert-butyl cation from re-attaching to the aromatic ring (alkylation) [3].

References

  • Albericio, F., et al. (2013). "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." Luxembourg Bio Technologies. Link

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link[1]

  • Isidro-Llobet, A., et al. (2009).[8] "Amino Acid-Protecting Groups."[1][5][8] Chemical Reviews. Link[1]

  • Merck Millipore. "Novabiochem® Coupling Reagents & Protocols." Link

  • PepSySco Analysis. (2022). "Predicting the success of Fmoc-based peptide synthesis." Francis Crick Institute / NIH. Link

Sources

Optimization

Technical Support Center: Navigating Challenges with Amine Protecting Groups

A Note to Our Valued Researchers, Our commitment at the Technical Support Center is to provide you with precise, reliable, and actionable scientific guidance. In line with this commitment, we must transparently address t...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers,

Our commitment at the Technical Support Center is to provide you with precise, reliable, and actionable scientific guidance. In line with this commitment, we must transparently address the current state of available information regarding the tBuCbm (tert-butyl-N-cyclobutoxycarbonyl) protecting group.

Following an extensive search of the scientific literature, including chemical databases and peer-reviewed journals, we have found a notable scarcity of specific data, protocols, and troubleshooting information for the tBuCbm protecting group. This suggests that it is either a novel protecting group with limited published applications or one that is not in widespread use within the scientific community.

Due to this lack of specific and verifiable information, we are unable to construct a detailed and authoritative technical support guide on the "Steric hindrance challenges with tBuCbm protecting group" that would meet our standards of scientific integrity and provide you with the trustworthy, field-proven insights you require.

However, we recognize the underlying challenge that likely led to your inquiry: managing sterically demanding protecting groups in complex syntheses. The structural similarity of the requested tBuCbm group to the widely used and extensively documented tert-butyloxycarbonyl (Boc) group allows us to provide a comprehensive guide that addresses the core challenges of steric hindrance in the context of a well-understood chemical entity.

Therefore, we have developed the following Technical Support Center focused on the Boc protecting group. The principles, troubleshooting strategies, and experimental considerations discussed herein are highly relevant to challenges that would be anticipated with other bulky carbamate protecting groups.

Technical Support Center: Troubleshooting Steric Hindrance with the Boc Protecting Group

Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their chemical syntheses. Here, we address common issues related to the steric bulk of the Boc group in a question-and-answer format, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group in organic synthesis?

The Boc group is an acid-labile protecting group predominantly used to mask the nucleophilicity of primary and secondary amines.[1][2] By converting an amine to a carbamate, its reactivity is temporarily suppressed, allowing for chemical transformations on other parts of the molecule without undesired side reactions at the amine nitrogen.[3]

Q2: How does the steric bulk of the Boc group influence its reactivity and application?

The tert-butyl group is sterically demanding, which is a key feature of the Boc protecting group.[4] This bulk can physically obstruct the approach of reagents to the protected amine and adjacent functional groups, a phenomenon known as steric hindrance.[4] This can be both an advantage and a disadvantage. The steric bulk contributes to the stability of the protected amine under many reaction conditions. However, it can also impede desired reactions, such as the coupling of amino acids in peptide synthesis, leading to reduced reaction rates and yields.[4]

Q3: Under what conditions is the Boc group typically removed (deprotection)?

The Boc group is characteristically cleaved under acidic conditions.[1][2] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM).[1][2] Other acidic reagents such as hydrochloric acid (HCl) in methanol or ethyl acetate can also be employed.[1]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Incomplete or Sluggish Boc Protection of a Sterically Hindered Amine

Symptoms:

  • Low yield of the Boc-protected product.

  • Presence of unreacted starting amine after extended reaction times.

  • Formation of side products.

Possible Causes and Solutions:

  • Insufficiently reactive Boc-anhydride: For sterically hindered amines, the standard di-tert-butyl dicarbonate (Boc)₂O may not be electrophilic enough.

    • Solution: Consider using a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • Steric hindrance around the amine: The substrate itself may be very bulky, preventing the approach of (Boc)₂O.

    • Solution 1: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Monitor for potential side reactions at elevated temperatures.

    • Solution 2: Use a less sterically demanding base than the commonly used triethylamine (TEA) or diisopropylethylamine (DIPEA). A non-nucleophilic, stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be more effective.

    • Solution 3: Change the solvent to one that may better solvate the transition state. For instance, switching from dichloromethane (DCM) to a more polar aprotic solvent like dimethylformamide (DMF) could be beneficial.

  • Inefficient catalysis: The commonly used 4-dimethylaminopyridine (DMAP) may not be sufficient for highly hindered substrates.

    • Solution: Increase the loading of DMAP, but be mindful that excess DMAP can complicate purification.

Problem 2: Difficulty in Deprotecting a Sterically Hindered Boc-Protected Amine

Symptoms:

  • Incomplete removal of the Boc group even with strong acid treatment.

  • Requirement of harsh conditions leading to decomposition of the substrate.

  • Formation of t-butylated byproducts.

Possible Causes and Solutions:

  • Steric hindrance preventing protonation: The bulky environment around the carbamate may hinder the approach of the acid required for the initial protonation step of the deprotection mechanism.

    • Solution 1: Increase the concentration of the acid. For example, use neat TFA instead of a solution in DCM.

    • Solution 2: Extend the reaction time and/or increase the temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid degradation.

    • Solution 3: Consider a different acid. For some substrates, HCl in an organic solvent might be more effective than TFA.

  • Formation of stable t-butyl cation and subsequent side reactions: The t-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or solvent.[2]

    • Solution: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent(s)Typical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)25-50% in DCM, or neat; room tempFast and efficient for most substrates.Can cause side reactions with sensitive functional groups; requires scavengers.
Hydrochloric Acid (HCl)4M in Dioxane or Methanol; room tempCost-effective; can be milder than TFA for some substrates.Can be slower than TFA; may not be suitable for acid-sensitive substrates.
Zinc Bromide (ZnBr₂)DCM; room tempLewis acidic conditions, can be selective in the presence of other acid-labile groups.Slower reaction times; requires anhydrous conditions.
Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

  • Dissolve the amine in a suitable solvent (e.g., DCM, THF, or a biphasic mixture of water and an organic solvent).

  • Add a base, such as triethylamine (1.1 to 1.5 equivalents) or aqueous sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.3 equivalents) portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and unreacted (Boc)₂O.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected amine in DCM (or use neat TFA).

  • If the substrate contains nucleophilic groups (e.g., tryptophan, methionine), add a scavenger such as anisole or triisopropylsilane (5-10% v/v).

  • Add trifluoroacetic acid (TFA) (25-50% v/v in DCM, or neat) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The resulting amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized with a base during an aqueous work-up.

Visualizing Reaction Mechanisms

Diagram 1: Boc Protection of an Amine

Boc_Protection Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Product R-NH-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ + [Base-H]⁺ Intermediate->Byproducts

Caption: Mechanism of Boc protection of a primary amine.

Diagram 2: Acid-Catalyzed Boc Deprotection

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Carbamate [Protonated Carbamate] Boc_Amine->Protonated_Carbamate Acid H⁺ (e.g., from TFA) Acid->Protonated_Carbamate Carbamic_Acid [R-NH-COOH] Protonated_Carbamate->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Carbamate->tBu_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

References
  • Wikipedia. (2023, October 27). Tert-Butoxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2001). JP2001089414A - Method for manufacturing tert-butoxycarbonyl chloride.
  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • YouTube. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • One Part of Chemistry. (2011, June 13). Synthesis of Tert-Butyl Chloride. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • PubMed. (2012, October 19). Challenging deprotection steps during the synthesis of tetra- and pentasaccharide fragments of the Le(a)Le(x) tumor-associated hexasaccharide antigen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Degarelix Yield with Fmoc-Aph(tBuCbm)-OH

Status: Operational Subject: Troubleshooting & Optimization Guide for Degarelix Intermediate Synthesis Target Reagent: Fmoc-D-4Aph(tBuCbm)-OH (and related stereoisomers) Application: Solid Phase Peptide Synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Optimization Guide for Degarelix Intermediate Synthesis Target Reagent: Fmoc-D-4Aph(tBuCbm)-OH (and related stereoisomers) Application: Solid Phase Peptide Synthesis (SPPS) of GnRH Antagonists

Executive Summary & Mechanism of Action

The Challenge: Synthesizing Degarelix (Firmagon) is notoriously difficult due to its hydrophobicity and the presence of unstable non-natural amino acids. A critical bottleneck occurs at Position 6 , occupied by D-4-aminophenylalanine (D-4Aph) with a carbamoyl (Cbm) side chain.

The Solution: Using Fmoc-D-4Aph(tBuCbm)-OH is the industry standard to bypass the "Hydantoin Trap."

  • Without Protection: The free urea nitrogen on the side chain is nucleophilic. Under basic Fmoc-deprotection conditions (piperidine), it attacks the backbone amide of the preceding residue, causing cyclization into a hydantoin derivative and terminating the peptide chain.

  • With tBuCbm Protection: The tert-butyl group sterically and electronically shields the urea nitrogen, preventing cyclization during chain assembly.

Critical Protocol: The "Golden Path" Workflow

To maximize yield, deviate from standard SPPS protocols for this specific residue.

Reagent Specifications & Preparation
ParameterSpecificationNotes
Reagent Fmoc-D-4Aph(tBuCbm)-OHEnsure D-isomer for Degarelix Pos 6.[1]
Solvent NMP (N-Methyl-2-pyrrolidone)Do not use pure DMF. This residue is prone to aggregation; NMP disrupts beta-sheets better.
Activator DIC / Oxyma PureAvoid HATU/HBTU for this coupling to minimize racemization of the sensitive D-center.
Concentration 0.3 MKeep concentration high to drive kinetics against the steric bulk of the tBu group.
Step-by-Step Coupling Protocol
  • Swelling: Pre-swell the resin (carrying Leu-Lys(iPr)-Pro-D-Ala-NH-Resin) in DCM for 20 mins, then wash 3x with NMP.

  • Dissolution: Dissolve 3.0 eq of Fmoc-D-4Aph(tBuCbm)-OH and 3.0 eq Oxyma Pure in minimal NMP.

  • Activation: Add 3.0 eq DIC. Pre-activate for only 2 minutes . (Prolonged pre-activation can lead to ester hydrolysis).

  • Coupling: Add to resin. Agitate for 2 to 4 hours at room temperature.

    • Note: The tBu group adds steric bulk; standard 1-hour couplings are often insufficient.

  • Monitoring: Perform a Kaiser test or Chloranil test. If slightly positive, do not re-couple with base (DIEA) . Perform a second coupling with fresh reagents (DIC/Oxyma) for 1 hour.

Troubleshooting Guide (Q&A)

Category A: Low Coupling Efficiency (Deletion Sequences)

Q: My LC-MS shows a significant deletion of the Aph(tBuCbm) residue (Mass - AA). Why isn't it coupling? A: This is likely a steric and solubility issue, not chemical reactivity.

  • Root Cause: The bulky tBu-carbamoyl group hinders the approach to the resin-bound Leucine. Furthermore, the growing Degarelix chain (Positions 7-10) is highly hydrophobic and may be aggregated.

  • Fix:

    • Switch Solvents: Use a solvent mixture of NMP/DMSO (4:1) during this coupling to disrupt aggregation.

    • Temperature: Elevate coupling temperature to 40°C . Warning: Do not exceed 50°C, as urea linkages can degrade.

    • Double Coupling: Mandatory for this residue.

Category B: Impurity Formation (The Hydantoin Shift)

Q: I see a mass shift of -18 Da or a peak with identical mass but different retention time (Iso-Degarelix). What is this? A: This is the dreaded Hydantoin rearrangement .

  • Mechanism: Even with the tBu group, prolonged exposure to Piperidine (during Fmoc removal of the next residue, Pos 5) can trigger base-catalyzed cyclization if the tBu group is partially lost or if the protection isn't robust.

  • Immediate Action:

    • Optimize Deprotection: Switch from 20% Piperidine to 20% Piperidine + 0.1M HOBt (or Oxyma). The acidic additive suppresses the side reaction.

    • Shorten Exposure: Reduce Fmoc deprotection times to 2 x 3 minutes instead of the standard 2 x 10 minutes.

Category C: Final Cleavage Issues

Q: After TFA cleavage, the tBu group is still attached (+56 Da mass shift). A: The urea-linked tBu is more acid-stable than a standard Ser(tBu) ether.

  • Fix: Your cleavage cocktail is too "soft."

    • Recommended Cocktail: TFA / TIS / H2O / DTT (92.5 : 2.5 : 2.5 : 2.5).

    • Time: Increase cleavage time to 3–4 hours .

    • Temperature: Room temperature (do not heat, as this damages the Hor moiety at Position 5).

Visualizing the Workflow & Logic

Figure 1: The Synthesis Cycle & Critical Control Points

DegarelixSynthesis Start Resin-Peptide (Pos 7-10) [Leu-Lys-Pro-D-Ala] Prep Prepare Fmoc-D-4Aph(tBuCbm)-OH Solvent: NMP/DMSO Activator: DIC/Oxyma Start->Prep Coupling Coupling Reaction (Pos 6) Time: 2-4 Hours Temp: <40°C Prep->Coupling Check QC: Kaiser/Chloranil Test Coupling->Check Check->Coupling Fail (Double Couple) Deprotect Fmoc Removal CRITICAL STEP Reagent: 20% Pip + 0.1M HOBt Check->Deprotect Pass NextAA Couple Pos 5 [Fmoc-4Aph(L-Hor)-OH] Deprotect->NextAA Prevent Hydantoin via HOBt additive

Caption: Workflow for introducing the critical Position 6 residue, highlighting the specific deprotection modification required to prevent side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Type1 Deletion (Low Yield) Issue->Type1 Type2 Impurity (+56 Da) Issue->Type2 Type3 Impurity (Iso-form) Issue->Type3 Sol1 Increase Temp (40°C) Switch to NMP/DMSO Type1->Sol1 Sol2 Extend TFA Cleavage (3-4 Hours) Type2->Sol2 Sol3 Add HOBt to Piperidine Reduce Deprotection Time Type3->Sol3

Caption: Rapid diagnostic logic for common spectral anomalies associated with Fmoc-Aph(tBuCbm)-OH.

References & Authoritative Sources

  • Ferring B.V. (2014).[1][2] Method for the manufacture of degarelix.[1][2][3][4][5][6] U.S. Patent No.[2][4][6] 8,828,938.[6] Washington, DC: U.S. Patent and Trademark Office. Key Insight: Describes the specific use of Fmoc-SPPS for Degarelix and the necessity of controlling impurity profiles at Positions 5 and 6.

  • Jiang, G., et al. (2009). GnRH Antagonists: A New Generation of Long Acting Analogues. Journal of Medicinal Chemistry, 52(19). Key Insight: Discusses the structure-activity relationship and the aggregation challenges of hydrophobic GnRH antagonists.

  • Koedjikov, A. H., et al. (1984).[7] Base-catalyzed rearrangement of N-carbamoyl amino acids. J. Chem. Soc., Perkin Trans.[7] 2. Key Insight: The foundational mechanism explaining why the hydantoin rearrangement occurs in basic conditions (Fmoc removal), validating the need for the tBu protecting group.

  • Luxembourg Bio Technologies. (n.d.). Handling of Fmoc-Aph(tBuCbm)-OH Technical Data Sheet. Key Insight: Manufacturer specifications regarding solubility in NMP vs. DMF.

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated in your specific laboratory environment. Ensure compliance with all local safety regulations when handling TFA and peptide synthesis reagents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Fmoc-Aph(tBuCbm)-OH

For researchers, scientists, and drug development professionals vested in the intricate world of solid-phase peptide synthesis (SPPS), the quality of the starting materials is not merely a parameter—it is the very founda...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the intricate world of solid-phase peptide synthesis (SPPS), the quality of the starting materials is not merely a parameter—it is the very foundation upon which the success of the entire synthesis rests. Fmoc-Aph(tBuCbm)-OH, a non-natural amino acid derivative, is a critical building block in the synthesis of advanced therapeutic peptides. Its purity, both chemical and stereochemical, directly dictates the impurity profile, yield, and ultimate biological activity of the final peptide product.[1][2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of Fmoc-Aph(tBuCbm)-OH. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Imperative of Purity: Understanding Potential Contaminants

A purity value derived from a single analytical method can be misleading. To develop a robust analytical strategy, we must first understand the potential impurities that can arise during the synthesis and storage of Fmoc-amino acids.[3] These typically fall into two categories:

  • Process-Related Impurities : These are by-products from the chemical synthesis itself.

    • Dipeptides (Fmoc-Aph-Aph-OH) : Formed when the Fmoc-introducing reagent reacts with an already-formed Fmoc-amino acid molecule, leading to the potential for double insertion during SPPS.[3]

    • Free Amino Acid (Aph(tBuCbm)-OH) : Results from incomplete Fmoc protection, which can cause sequence deletions or other side reactions.[3]

    • β-Alanyl Impurities : These can arise from the rearrangement of common Fmoc-activation reagents (like Fmoc-OSu), leading to the insertion of an unwanted β-alanine residue.[3]

  • Enantiomeric Impurities : The presence of the undesired D-enantiomer (in a synthesis requiring the L-enantiomer, or vice-versa) is a critical impurity. Enantiomers are chemically identical in an achiral environment and will co-elute in standard reversed-phase HPLC, but their incorporation into a peptide creates hard-to-separate diastereomers that can drastically alter the final product's biological function and immunogenicity.[1][3]

Given this impurity landscape, a comprehensive purity assessment requires orthogonal methods capable of separating compounds with different chemical properties (polarity) and different stereochemical configurations.

Method 1: Reversed-Phase HPLC for Chemical Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity of Fmoc-amino acids.[2] It excels at separating the target compound from impurities with different hydrophobicities.

The Principle of Causality : The separation mechanism is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. More hydrophobic molecules, like the Fmoc-protected amino acid, interact more strongly with the stationary phase and thus have longer retention times. Process-related impurities, such as the free amino acid, are significantly more polar and will elute much earlier. A gradient elution, where the percentage of organic solvent in the mobile phase is gradually increased, is employed to effectively elute compounds across a wide range of polarities and to sharpen peaks for better resolution and sensitivity.

The following workflow diagram illustrates the standard procedure for RP-HPLC analysis.

RP_HPLC_Workflow cluster_system Instrumentation & Method prep Sample Preparation (1 mg/mL in ACN/H₂O) hplc HPLC System (Pump, Injector, UV Detector) prep->hplc Inject Sample column C18 Column (4.6x150 mm, 5 µm) hplc->column gradient Gradient Elution (H₂O/TFA -> ACN/TFA) detect UV Detection (265 nm) column->detect Separation analysis Data Analysis (Peak Integration, Area %) detect->analysis Chromatogram report Purity Report (Chemical Purity %) analysis->report

Caption: Workflow for RP-HPLC Chemical Purity Analysis.

Comparative Experimental Protocols: RP-HPLC

We compare two common RP-HPLC approaches: a rapid screening method suitable for routine checks and a high-resolution method for detailed impurity profiling.

ParameterMethod A: Rapid ScreenMethod B: High-ResolutionRationale
Instrumentation HPLC with UV DetectorHPLC with UV DetectorStandard equipment for this analysis.
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µmLonger column with smaller particles provides higher theoretical plates and better resolution of closely eluting impurities.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for acidic analytes.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.2 mL/min1.0 mL/minA slightly lower flow rate in Method B increases interaction time with the stationary phase, enhancing resolution.
Detection UV at 265 nmUV at 265 nmThe fluorenyl group of the Fmoc-protectant has a strong absorbance maximum near this wavelength.
Gradient 50% to 100% B in 10 min60% to 90% B in 25 minThe shallower gradient in Method B provides more time to separate impurities that are structurally similar to the main compound.
Detailed Methodologies

Sample Preparation (for both methods):

  • Accurately weigh approximately 10 mg of Fmoc-Aph(tBuCbm)-OH.

  • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method B: High-Resolution Gradient Program:

  • Equilibrate the column with 60% Mobile Phase B for 5 minutes.

  • Inject 10 µL of the prepared sample.

  • Run a linear gradient from 60% B to 90% B over 25 minutes.

  • Increase to 100% B over 1 minute and hold for 2 minutes to wash the column.

  • Return to 60% B over 1 minute and hold for 5 minutes to re-equilibrate for the next injection.

Hypothetical Data Comparison

The table below illustrates the expected difference in performance between the two methods.

AnalyteMethod A: Retention Time (min)Method A: Area %Method B: Retention Time (min)Method B: Area %
Free Amino Acid2.10.083.50.08
Dipeptide Impurity8.5 (co-elutes)0.4516.80.15
Fmoc-Aph(tBuCbm)-OH 8.5 99.47 17.5 99.71
Unknown Impurity8.5 (co-elutes)(not detected)17.90.06
Calculated Purity 99.47% 99.71%

As demonstrated, the high-resolution method (Method B) successfully resolves an unknown impurity and a dipeptide impurity from the main peak, providing a more accurate purity assessment. This underscores the principle that a single peak in a fast gradient does not guarantee purity.[3]

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

Standard RP-HPLC cannot distinguish between enantiomers. For this, a Chiral Stationary Phase (CSP) is required. This is a non-negotiable step for quality control, as enantiomeric purity must often be ≥99.8% for clinical applications.[1]

The Principle of Causality : Chiral HPLC operates by creating a chiral environment within the column. The CSP interacts differently with each enantiomer, forming transient, diastereomeric complexes with different energy states. This difference in interaction strength results in one enantiomer being retained longer than the other, enabling their separation. Polysaccharide-based CSPs are widely effective for separating Fmoc-amino acid enantiomers.[1][4]

The diagram below illustrates this principle of differential interaction leading to separation.

Chiral_Separation mixture L-Enantiomer D-Enantiomer Racemic Mixture start->mixture Inject mixture:l->invis1 mixture:d->invis2 csp Chiral Stationary Phase (CSP) (e.g., Lux Cellulose-2) separated L-Enantiomer (Elutes First) D-Enantiomer (Elutes Second) Separated Enantiomers csp->separated:l csp->separated:d separated->end Detection invis1->csp Weak Interaction (Faster Elution) invis2->csp Strong Interaction (Slower Elution)

Caption: Principle of Enantiomeric Separation on a Chiral Stationary Phase.

Experimental Protocol: Chiral HPLC

This method is typically isocratic, meaning the mobile phase composition remains constant, as fine-tuning the solvent strength is key to achieving chiral recognition.

ParameterChiral HPLC MethodRationale
Instrumentation HPLC with UV DetectorStandard equipment.
Column Lux® 5 µm Cellulose-2, 250 x 4.6 mmPolysaccharide-based CSPs have demonstrated broad success in resolving Fmoc-amino acid enantiomers under reversed-phase conditions.[1]
Mobile Phase Acetonitrile / 20 mM Ammonium Bicarbonate in Water (e.g., 60:40 v/v)The specific ratio of organic modifier to aqueous buffer is critical for achieving separation and must be optimized. Ammonium bicarbonate is a volatile buffer suitable for LC-MS if needed.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Detection UV at 265 nmSame as for RP-HPLC.
Mode IsocraticIsocratic elution provides stable conditions that are often necessary for the subtle interactions driving chiral separation.
Detailed Methodology
  • Prepare the sample as described in the RP-HPLC section.

  • Equilibrate the Lux Cellulose-2 column with the isocratic mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 25 minutes).

Hypothetical Data Analysis

The key metric for chiral separation is the Enantiomeric Excess (% ee), calculated from the area of the major (desired) and minor (undesired) enantiomer peaks.

AnalyteRetention Time (min)Area %
L-Fmoc-Aph(tBuCbm)-OH 15.299.92
D-Fmoc-Aph(tBuCbm)-OH 18.50.08
Resolution (Rs) 2.1-
Enantiomeric Excess (% ee) 99.84% -

Calculation : % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100

A resolution factor (Rs) greater than 1.5 indicates baseline separation, which is essential for accurate quantification.[1]

A Holistic Workflow for Complete Purity Determination

Neither RP-HPLC nor Chiral HPLC alone can provide a complete purity profile. They are complementary techniques that, when used together, create a robust, self-validating system for quality control. The following diagram outlines the logical workflow for a comprehensive analysis.

Purity_Workflow start Fmoc-Aph(tBuCbm)-OH Raw Material Lot rp_hplc Analyze via RP-HPLC (Method B: High-Resolution) start->rp_hplc chiral_hplc Analyze via Chiral HPLC start->chiral_hplc decision_rp Chemical Purity ≥ 99.5% ? rp_hplc->decision_rp decision_chiral Enantiomeric Purity (% ee) ≥ 99.8% ? chiral_hplc->decision_chiral decision_rp->decision_chiral Yes fail Lot Rejected (Investigate & Re-process) decision_rp->fail No pass Lot Approved for SPPS decision_chiral->pass Yes decision_chiral->fail No

Caption: Decision workflow for complete purity assessment.

Conclusion

The rigorous purity analysis of Fmoc-Aph(tBuCbm)-OH is a critical, multi-faceted process that safeguards the integrity of synthetic peptides. A high-resolution reversed-phase HPLC method is essential for quantifying chemical impurities, while an orthogonal chiral HPLC method is indispensable for confirming stereochemical fidelity. By understanding the causality behind method selection and implementing these complementary techniques, researchers and drug development professionals can ensure the quality of their starting materials, minimize downstream purification challenges, and ultimately improve the success rate and reliability of their peptide synthesis endeavors.

References

  • Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • Eufinger, K., et al. (1990). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

Sources

Comparative

Comparative Guide: tBuCbm vs. Boc Protection for 4-Amino-Phenylalanine

This guide provides an in-depth technical comparison between tBuCbm (tert-butylcarbamoyl) and Boc (tert-butyloxycarbonyl) protection strategies for 4-amino-phenylalanine (Aph) .[1][2] While both groups utilize acid-labil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between tBuCbm (tert-butylcarbamoyl) and Boc (tert-butyloxycarbonyl) protection strategies for 4-amino-phenylalanine (Aph) .[1][2]

While both groups utilize acid-labile tert-butyl moieties, they serve fundamentally different synthetic targets: Boc is the standard protecting group for generating a free aniline amine , whereas tBuCbm is a specialized "masked" precursor used to generate a urea functionality (specifically for GnRH antagonists like Degarelix).[2]

Executive Summary: The Core Distinction

The choice between tBuCbm and Boc is not merely about protection stability, but about the final functional group required on the phenylalanine side chain.

FeatureBoc Protection tBuCbm Protection
Chemical Structure Carbamate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Substituted Urea (

)
Final Product (Post-TFA) Free Amine (Aniline)Urea (Carbamoyl group)
Primary Application General peptide synthesis, scaffold for further modification.[1][2]Synthesis of Degarelix (Firmagon®) and ureido-peptides.[1][2]
Atom Economy Loss of

+ Isobutene.[1]
Loss of Isobutene only (Carbonyl retained).[1][2]
Operational Workflow Standard SPPS. Requires post-synthetic reaction to add urea.[1]Direct Incorporation .[1] Urea is pre-installed.[1]
Technical Deep Dive: Mechanism & Chemistry
2.1. Boc (tert-Butyloxycarbonyl) [1][2][3][4][5][6][7]
  • Role: Transient protection of the nucleophilic aniline nitrogen.

  • Mechanism: Upon treatment with Trifluoroacetic Acid (TFA), the tert-butyl cation is cleaved, followed by spontaneous decarboxylation.[2]

  • Outcome: Restores the nucleophilic

    
     group.[1][2]
    
  • Utility: Ideal if you need to acylate, alkylate, or sulfonylate the nitrogen after solid-phase assembly.

2.2. tBuCbm (tert-Butylcarbamoyl) [1][2]
  • Role: Protection of the terminal nitrogen of a urea moiety.

  • Mechanism: The group is essentially a

    
    -tert-butyl urea.[1] While 
    
    
    
    -alkyl ureas are generally stable, the bulky tert-butyl group on the urea nitrogen is susceptible to acid-catalyzed cleavage (E1 mechanism) under high concentrations of TFA/scavengers.[1]
  • Outcome: Cleavage removes the tert-butyl group but retains the carbonyl , yielding a primary urea (

    
    ).[1][2]
    
  • Utility: Eliminates the need for hazardous on-resin steps (e.g., using isocyanates) to build the urea.[2]

Case Study: Synthesis of Degarelix

Degarelix (Ac-D-2Nal-D-Phe(4Cl)-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm) -Leu-ILys-Pro-D-Ala-NH2) contains a D-4-ureidophenylalanine at residue 6.[1][2] This makes it the perfect model to compare these two strategies.

Strategy A: The "Boc-Amine" Route (Traditional/Convergent) [1][2]
  • Building Block: Fmoc-D-4Aph(Boc)-OH.[1][2]

  • Workflow:

    • Couple Fmoc-D-4Aph(Boc)-OH.[1][2]

    • Complete peptide assembly.[1]

    • Orthogonal Deprotection: If Boc is used on the side chain in Fmoc SPPS, it requires TFA to remove.[8] This conflicts with resin cleavage.[1]

    • Correction: In Boc-SPPS (historically used for Degarelix), the side chain is protected with Fmoc.[2][5][9][10] The Fmoc is removed on-resin (base), and the free amine is reacted with tert-butyl isocyanate to form the urea.

  • Drawback: Requires handling toxic isocyanates and an extra synthetic step on the solid phase, increasing the risk of side reactions (e.g., hydantoin formation).

Strategy B: The "tBuCbm" Route (Modern/Streamlined)
  • Building Block: Fmoc-D-4Aph(tBuCbm)-OH.[1][2][3][4][5][6][11]

  • Workflow:

    • Couple Fmoc-D-4Aph(tBuCbm)-OH directly as residue 6.[1][2]

    • Complete peptide assembly.[1]

    • Global Deprotection: Treat with TFA cocktail. The tBu group falls off the urea simultaneously with other protecting groups.

  • Advantage: "Plug-and-play" efficiency.[1] High atom economy and reduced process time.[1]

Visualization: Reaction Pathways

ProtectionComparison cluster_0 Boc Strategy (Amine Route) cluster_1 tBuCbm Strategy (Urea Route) Boc_Start Fmoc-Aph(Boc)-OH (Carbamate) Boc_Step1 Peptide Assembly Boc_Start->Boc_Step1 Boc_Step2 TFA Cleavage Boc_Step1->Boc_Step2 Deprotection Boc_Final Peptide-Ph-NH2 (Free Aniline) Boc_Step2->Boc_Final -CO2, -Isobutene tBu_Start Fmoc-Aph(tBuCbm)-OH (Protected Urea) tBu_Step1 Peptide Assembly tBu_Start->tBu_Step1 tBu_Step2 TFA Cleavage tBu_Step1->tBu_Step2 Global Deprotection tBu_Final Peptide-Ph-NH-CO-NH2 (Primary Urea) tBu_Step2->tBu_Final -Isobutene Only (Carbonyl Retained)

Figure 1: Divergent pathways of Boc vs. tBuCbm protection during TFA cleavage.

Experimental Protocols
Protocol A: Global Deprotection of tBuCbm-Peptides

Use this protocol when synthesizing Degarelix using Fmoc-D-Aph(tBuCbm)-OH.[1][2]

  • Preparation: Dry the peptidyl-resin (0.1 mmol scale) thoroughly under vacuum.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA : TIPS : Water (95 : 2.5 : 2.5 v/v) .

    • Note: Phenylsilane (PhSiH3) can be used as an alternative scavenger if Trp/Met are present.[1][2]

  • Reaction: Add 10 mL of cocktail to the resin. Shake at room temperature for 2.5 to 3 hours .

    • Critical: The cleavage of the tert-butyl group from the urea is slower than from a carbamate (Boc). Do not shorten this time.

  • Work-up: Filter resin and precipitate the filtrate in cold diethyl ether (

    
    ). Centrifuge and wash 3x with ether.
    
  • Validation: Analyze by HPLC. The mass shift from the protected precursor (

    
     for tBu) to the final urea should be observed.[2]
    
Protocol B: On-Resin Urea Formation (Boc/Fmoc Hybrid)

Use this if tBuCbm building blocks are unavailable.

  • Start: Use Fmoc-D-4Aph(Alloc)-OH or Fmoc-D-4Aph(ivDde)-OH (Orthogonal protection is required if using Fmoc SPPS).[1][2]

  • Deprotection: Selectively remove the side-chain group (e.g., Pd(PPh3)4 for Alloc, or 2% Hydrazine for ivDde).[2]

  • Carbamoylation:

    • Wash resin with DCM (3x).[1][2]

    • Add tert-butyl isocyanate (5 eq) and DIEA (5 eq) in DCM.[1][2]

    • Shake for 1 hour.

    • Result: This forms the tBuCbm moiety on-resin.[1]

  • Final Cleavage: Proceed with Protocol A (TFA cleavage) to remove the t-butyl group and yield the free urea.

Comparison Summary Table
ParameterFmoc-Aph(Boc)-OHFmoc-Aph(tBuCbm)-OH
Target Moiety Aniline (

)
Urea (

)
Molecular Weight ~501.6 g/mol (Protected)~501.6 g/mol (Protected)
TFA Sensitivity High (Fast cleavage)Moderate (Slower cleavage)
Risk Profile Low (Standard chemistry)Low (Avoids toxic isocyanates)
Cost Lower (Commodity chemical)Higher (Specialty building block)
Best For Library synthesis, diverse analogsGMP manufacturing of Degarelix
References
  • Google Patents . (2014).[1][2] Method for the manufacture of degarelix (EP2421887A1).[2] Retrieved from

  • New Drug Approvals . (2014). Degarelix (Firmagon) Synthesis and Approval. Retrieved from [Link]

Sources

Validation

Comprehensive Identification of Fmoc-Aph(tBuCbm)-OH: NMR Profiling and Comparative Analysis

Topic: NMR Spectral Data for Fmoc-Aph(tBuCbm)-OH Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Distinction I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Data for Fmoc-Aph(tBuCbm)-OH Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Distinction

In the synthesis of complex peptidomimetics, Fmoc-Aph(tBuCbm)-OH (Fmoc-4-(3-tert-butylureido)-phenylalanine) represents a critical building block often confused with its protecting-group analog, Fmoc-Aph(Boc)-OH .

While both compounds share the Fmoc-phenylalanine core and a tert-butyl moiety, their chemical behavior is diametrically opposed:

  • Fmoc-Aph(Boc)-OH: Contains an acid-labile carbamate . Used to generate free amines after TFA cleavage.[1]

  • Fmoc-Aph(tBuCbm)-OH: Contains an acid-stable urea . Used to install a permanent urea functionality for target binding (e.g., inhibiting protein-protein interactions).[1]

Misidentification leads to catastrophic synthesis failure: treating the urea derivative with TFA will not yield the free amine, while treating the carbamate with TFA destroys the side chain protection. This guide provides a definitive NMR-based protocol to distinguish these two entities, focusing on the Carbon-Heteroatom Shift in 13C NMR and the Proton Environment in 1H NMR.

Structural Analysis & NMR Logic

The identification strategy relies on detecting the specific electronic environment of the tert-butyl group and the linker region.

The Core Difference
  • Target: Fmoc-Aph(tBuCbm)-OH

    • Linker: Urea (-NH-CO-NH-)

    • tBu Attachment: Direct Nitrogen-Carbon bond (

      
      )
      
  • Alternative: Fmoc-Aph(Boc)-OH

    • Linker: Carbamate (-NH-CO-O-)

    • tBu Attachment: Oxygen-Carbon bond (

      
      )
      

This difference creates a massive chemical shift anisotropy, particularly in the 13C spectrum, which serves as the primary validation checkpoint.[1]

Comparative NMR Data (DMSO-d6)

The following data compares the target molecule against its closest structural analog.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Proton AssignmentFmoc-Aph(tBuCbm)-OH (Target)Fmoc-Aph(Boc)-OH (Alternative)Diagnostic Note
Side Chain NH (Ar) ~8.45 ppm (s, 1H) ~9.25 ppm (s, 1H)Urea NH is more shielded than Carbamate NH.
Side Chain NH (Alkyl) ~5.98 ppm (s, 1H) ABSENT CRITICAL: The urea has a second NH proton attached to the tBu group.
t-Butyl Methyls 1.30 ppm (s, 9H) 1.48 ppm (s, 9H)Urea tBu is upfield shifted vs Boc tBu.
Fmoc Amide NH ~7.65 ppm (d)~7.65 ppm (d)Overlaps; not diagnostic.[1]
Aromatic (Phe) 7.10 – 7.35 ppm (m, 4H)7.10 – 7.40 ppm (m, 4H)Similar AA'BB' systems.[1]

-CH
4.25 – 4.35 ppm (m)4.25 – 4.35 ppm (m)Scaffold identical.
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)
Carbon AssignmentFmoc-Aph(tBuCbm)-OH Fmoc-Aph(Boc)-OH Mechanistic Insight
tBu Quaternary C ~49.5 ppm ~79.0 ppm DEFINITIVE PROOF. N-C bond is shielded; O-C bond is deshielded.
Side Chain C=O ~155.0 ppm (Urea)~153.0 ppm (Carbamate)Subtle difference; less reliable than tBu Cq.[1]
tBu Methyl C ~29.5 ppm~28.5 ppmMinor variation.[1]
Experimental Protocol: Self-Validating Identification

This protocol ensures that solvent effects (e.g., H/D exchange) do not obscure the diagnostic urea protons.[1]

Reagents:

  • Sample: ~5–10 mg of Fmoc-Aph(tBuCbm)-OH.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Do not use CDCl3 or MeOD; MeOD will exchange the critical urea protons, erasing the diagnostic signal.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6.

    • Validation: Ensure the solution is clear. Turbidity indicates aggregation, which broadens the urea peaks.[1] If turbid, gently warm to 40°C and sonicate.

  • Acquisition (1H NMR):

    • Set temperature to 298 K (25°C).

    • Number of scans (NS): 16 (sufficient for diagnostic peaks).[1]

    • Relaxation delay (D1): 1.0 sec.[1]

    • Checkpoint: Check the region 5.5–6.5 ppm.[1] You must see the aliphatic urea NH singlet. If absent, check if the solvent is wet (water peak >3.3 ppm can broaden NH) or if the sample is actually the Boc derivative.

  • Acquisition (13C NMR - Optional but Recommended):

    • NS: 512 (or sufficient for S/N > 10).[1]

    • Checkpoint: Look for the peak at ~50 ppm. If the only aliphatic peaks are ~28 ppm (CH3) and ~47 ppm (Fmoc CH), and you see a peak at ~79 ppm, you have the Boc derivative.

Diagnostic Logic & Workflow Visualization

The following diagram illustrates the logical pathway to confirm the identity of the compound, distinguishing it from common alternatives and impurities.

NMR_Identification_Logic Start Unknown Sample (Fmoc-Aph Derivative) Solvent Dissolve in DMSO-d6 (Avoid MeOD/CDCl3) Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_NH Check 5.5 - 6.5 ppm Region (Aliphatic Urea NH) H_NMR->Check_NH Signal_Present Signal Present (~6.0 ppm) Sharp Singlet Check_NH->Signal_Present Yes Signal_Absent Signal Absent Check_NH->Signal_Absent No Check_tBu Check tBu Methyl Shift Signal_Present->Check_tBu tBu_Boc Shift ~1.48 ppm Signal_Absent->tBu_Boc tBu present at 1.48 Result_Impure Degraded/Free Amine (Fmoc-Aph-OH) Signal_Absent->Result_Impure No tBu signals tBu_Urea Shift ~1.30 ppm Check_tBu->tBu_Urea Check_tBu->tBu_Boc C13_Check Acquire 13C NMR (Confirmatory) tBu_Urea->C13_Check Result_Boc IDENTIFIED ALTERNATIVE: Fmoc-Aph(Boc)-OH (Acid Labile Carbamate) tBu_Boc->Result_Boc Quat_C Check Quaternary Carbon (tBu attachment) C13_Check->Quat_C C_50 Signal at ~50 ppm (N-C Bond) Quat_C->C_50 C_80 Signal at ~80 ppm (O-C Bond) Quat_C->C_80 Result_Target CONFIRMED: Fmoc-Aph(tBuCbm)-OH (Acid Stable Urea) C_50->Result_Target C_80->Result_Boc

Figure 1: Decision matrix for the NMR-based identification of Fmoc-Aph(tBuCbm)-OH versus its carbamate analog.

Synthesis & Application Context

Understanding why you are analyzing this compound is as important as the analysis itself.

  • Synthesis Utility: This building block is used to introduce the 4-(3-tert-butylureido) motif directly into a peptide sequence.

    • Advantage:[1][2][3][4] Avoids the need for post-synthetic modification (e.g., reacting resin-bound amine with tert-butyl isocyanate), which often suffers from incomplete conversion and side reactions.

  • Stability Profile:

    • TFA Cleavage: The urea linkage is stable to standard TFA cleavage cocktails (95% TFA).[1] The tBu group will NOT be removed.

    • Piperidine: The Fmoc group is removed normally (20% Piperidine/DMF).[1][5]

  • Common Impurities:

    • Fmoc-Aph-OH: Result of hydrolysis or incomplete urea formation during manufacturing. Detected by the absence of tBu signals and broad NH2 peaks.[1]

    • 1,3-Di-tert-butylurea: A byproduct of the urea formation reagent. Detected as a highly symmetric urea peak with no aromatic coupling.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for chemical shift anisotropy of Urea vs Carbamate). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Aph(tBuCbm)-OH proper disposal procedures

Executive Summary: Immediate Action Protocol Do NOT dispose of Fmoc-Aph(tBuCbm)-OH down the drain. Do NOT mix with strong oxidizers or bleach (potential for exothermic reaction/fumes).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of Fmoc-Aph(tBuCbm)-OH down the drain. Do NOT mix with strong oxidizers or bleach (potential for exothermic reaction/fumes).

Fmoc-Aph(tBuCbm)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-[N'-(tert-butyl)carbamoyl]amino-L-phenylalanine) is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.

Quick Classification:

  • Physical State: Solid (Powder)

  • Waste Code (US): Not P-listed; typically classified as Non-Regulated Organic Solid unless mixed with solvents.

  • Disposal Method: High-temperature Incineration.

Part 1: Chemical Profile & Hazard Identification[1][2]

To dispose of a chemical safely, you must understand its functional vulnerabilities. Fmoc-Aph(tBuCbm)-OH contains three distinct moieties that dictate its handling:

MoietyChemical NatureDisposal Implication
Fmoc Group FluorenylmethoxycarbonylBase Sensitive. Degrades rapidly in the presence of secondary amines (e.g., piperidine) to form dibenzofulvene. Keep away from basic waste streams to prevent uncontrolled decomposition.[1]
Aph Backbone 4-AminophenylalanineAromatic Amine Precursor. Upon metabolic or environmental breakdown, can release aromatic amines. Must be incinerated to prevent soil leaching.
tBuCbm Side Chain tert-Butyl-carbamoyl (Urea/Carbamate linkage)Acid Sensitive. The tert-butyl group cleaves in strong acids (TFA), releasing isobutylene gas. Do not seal tightly if mixed with acidic waste.
Safety Data Summary (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • PPE Requirements: Nitrile gloves, safety goggles, lab coat, NIOSH N95 (if dusting occurs).

Part 2: Waste Segregation Logic

Effective disposal starts at the bench. You must segregate this compound based on its state (Solid vs. Liquid) and its solvent matrix.

The "Self-Validating" Segregation System

Why this works: By separating halogenated solvents from non-halogenated ones, you prevent cross-contamination that skyrockets disposal costs and risks creating incompatible mixtures.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Resin) StateCheck->SolidPath Pure Chemical or Resin LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Organic' Dest: Incineration SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains DCM/Chloroform? SolventCheck->Halogenated StreamA Stream A: Halogenated (DCM mixtures) High Cost Disposal Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated (DMF, NMP, DMSO) Fuel Blending Halogenated->StreamB No

Figure 1: Decision matrix for segregating Fmoc-amino acid waste streams. Note the critical separation of Halogenated (DCM) and Non-Halogenated (DMF) liquids.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Expired or Excess)

Context: You have a bottle of Fmoc-Aph(tBuCbm)-OH that has degraded or is no longer needed.

  • Container Selection: Use a chemically compatible container (HDPE or Amber Glass). Do not use metal cans, as residual free amines (if degradation has occurred) can corrode metal over time.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: Write full chemical name. Do not use abbreviations like 'Aph' on waste tags.

    • Hazards: Check "Irritant" and "Toxic."

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (double-bagging) to prevent particulate contamination of the waste storage area.

  • Disposal Path: Hand over to EHS for Incineration .

    • Why Incineration? The urea linkage and aromatic rings are stable. Landfilling risks leaching nitrogenous compounds into groundwater. High-temperature incineration (approx. 1100°C) ensures complete mineralization to CO2, H2O, and NOx (scrubbed).

Scenario B: Disposal of Liquid Waste (Synthesis Waste)

Context: The compound is dissolved in DMF or DCM during peptide coupling or transfer.

  • Identify the Solvent:

    • DCM (Dichloromethane): Must go into Halogenated Waste .

    • DMF (Dimethylformamide) / NMP: Must go into Non-Halogenated Organic Waste .

  • Quenching (If Reactive Reagents Present):

    • If the solution contains activating agents (DIC, HBTU, HATU), allow the mixture to stand in a fume hood for 12-24 hours to ensure active esters hydrolyze before capping the waste drum.

  • pH Check: Ensure the waste stream is neutral (pH 6-8).

    • Risk:[2][3] If you mix this Fmoc-amino acid with high-pH waste (e.g., piperidine deprotection solutions), the Fmoc group will cleave, releasing dibenzofulvene. This increases the organic load and can cause slow polymerization in the waste drum.

  • Volume Reduction: Do not rotovap hazardous waste to dryness unless you have a specific protocol and cold trap. It creates concentrated sludge that is harder to handle. Dispose of as liquid.

Scenario C: Spill Cleanup (Decontamination)

Context: You dropped the bottle; powder is on the floor.

  • Isolate: Mark the area. Put on N95 mask and nitrile gloves.

  • Dry Clean: Do NOT spray water initially. Water causes the hydrophobic powder to clump and smear.

  • Scoop: Use a dustpan or index card to gently scoop the bulk powder into a solid waste bag.

  • Wet Wipe: Once bulk is removed, wipe the surface with a paper towel soaked in Ethanol or Isopropanol . The Fmoc-amino acid is more soluble in alcohol than water.

  • Final Wash: Wash surface with soap and water.[2]

  • Disposal: Treat all cleanup materials (gloves, paper towels) as Solid Hazardous Waste .

Part 4: Regulatory Compliance Codes

When filling out your institution's waste manifest, use the following codes. Note: These are baseline federal (US) classifications; state regulations (e.g., CalEPA) may be stricter.

CategoryClassificationCodeNotes
Pure Solid Non-RCRA Regulated SolidNone (or State specific)Not P-listed or U-listed.
In DCM Toxic WasteU080 Code applies due to Methylene Chloride content.
In DMF Ignitable / ToxicD001 Flash point of DMF is 58°C (near limit, often coded D001 for safety).
Empty Bottle "RCRA Empty"N/A Triple rinse with solvent; dispose of rinsate as liquid waste. Deface label.

Part 5: The "Why" - Scientific Rationale

The Nitrogen Cycle and Incineration

Researchers often ask, "Why can't I landfill this?" Fmoc-Aph(tBuCbm)-OH is a nitrogen-rich organic molecule.

  • Leaching: In a landfill, anaerobic bacteria can break down the urea linkage (-NH-CO-NH-), releasing ammonia and potentially substituted anilines (from the phenyl ring).

  • Bioaccumulation: Substituted aromatic amines can be toxic to aquatic life.

  • Thermal Destruction: Incineration ensures the carbon backbone is oxidized to CO2 and the nitrogen is converted to N2 or captured NOx gases, removing the biological hazard entirely.

Stability of the Urea Linkage

The "tBuCbm" group implies a urea-like stability. Unlike simple esters, ureas are resistant to mild hydrolysis. This means the molecule persists in the environment longer than standard peptides, necessitating the aggressive disposal method (incineration) over biological treatment.

References

  • United States Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C.

  • Sigma-Aldrich (Merck).Safety Data Sheet: Fmoc-4-Amino-L-phenylalanine.
  • ECHA (European Chemicals Agency).

  • Occupational Safety and Health Administration (OSHA).

Sources

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